molecular formula C16H21NO4 B8198269 ARN 077 (enantiomer)

ARN 077 (enantiomer)

Katalognummer: B8198269
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: PTVDTLVLQXSSEC-OCCSQVGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ARN 077 (enantiomer) is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality ARN 077 (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARN 077 (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDTLVLQXSSEC-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling ARN-077: A Fictional Exploration of Enantioselective Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically designated as "ARN-077" is not available in the public domain as of late 2025. This technical guide is a speculative exploration based on analogous chiral compounds and established principles of drug discovery and development, created to fulfill the user's request for a detailed whitepaper. The experimental data, protocols, and pathways presented herein are hypothetical and should be treated as illustrative examples.

Introduction

The principle of chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This divergence arises from the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors.[1][2] The development of single-enantiomer drugs, often termed "chiral switching," has become a significant strategy in the pharmaceutical industry to enhance therapeutic efficacy and safety.[2] This guide provides a comprehensive (though fictionalized) overview of the discovery, enantioselective synthesis, and biological evaluation of the ARN-077 enantiomers, a novel class of selective kinase inhibitors.

Discovery and Rationale for Enantioselective Investigation

The racemic mixture of ARN-077 was initially identified through a high-throughput screening campaign for inhibitors of a novel oncogenic kinase, "Kinase-X." Preliminary in vitro studies with the racemate demonstrated promising anti-proliferative activity. However, recognizing that the two enantiomers could possess distinct biological activities, a program was initiated to synthesize and evaluate the individual (R)- and (S)-enantiomers of ARN-077. This approach aimed to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), potentially leading to a therapeutic agent with an improved therapeutic index.

Enantioselective Synthesis of ARN-077 Enantiomers

The asymmetric synthesis of the ARN-077 enantiomers was achieved via a stereoselective catalytic hydrogenation, a common strategy in enantioselective synthesis.[3] The general synthetic workflow is outlined below.

General Synthetic Workflow

G General Synthetic Workflow for ARN-077 Enantiomers A Starting Material (Prochiral Ketone) B Asymmetric Hydrogenation (Chiral Catalyst) A->B C Chiral Alcohol Intermediate B->C D Further Synthetic Steps C->D E (R)-ARN-077 D->E F (S)-ARN-077 D->F

Caption: Synthetic route to (R)- and (S)-ARN-077.

Experimental Protocol: Asymmetric Hydrogenation

A solution of the prochiral ketone precursor (1.0 eq) in degassed methanol (B129727) (0.1 M) is placed in a high-pressure hydrogenation vessel. A chiral ruthenium-based catalyst (e.g., Ru(OAc)2[(R)-BINAP]) (0.01 eq) is added under an inert atmosphere. The vessel is then charged with hydrogen gas to a pressure of 10 atm and the reaction mixture is stirred at 50°C for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the resulting chiral alcohol is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis. To synthesize the other enantiomer, the corresponding (S)-catalyst (e.g., Ru(OAc)2[(S)-BINAP]) is utilized.

Pharmacological Evaluation

The synthesized enantiomers of ARN-077 were subjected to a series of in vitro assays to determine their biological activity and selectivity.

Quantitative Data Summary
CompoundKinase-X IC50 (nM)Off-Target Kinase-Y IC50 (nM)Cell Proliferation EC50 (µM)
Racemic ARN-0771508002.5
(R)-ARN-07725 >10,0000.5
(S)-ARN-0775,00095015.0
Experimental Protocols

Kinase Inhibition Assay (IC50 Determination): The inhibitory activity of the compounds against Kinase-X and a representative off-target kinase (Kinase-Y) was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, as ATP is consumed. Compounds were serially diluted and incubated with the respective kinase and its substrate in a 384-well plate. The reaction was initiated by the addition of ATP, and after a 1-hour incubation at room temperature, the amount of remaining ATP was quantified using a commercial luminescent assay kit. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (EC50 Determination): A human cancer cell line overexpressing Kinase-X was used to assess the anti-proliferative effects of the ARN-077 enantiomers. Cells were seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours. Cell viability was measured using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells is proportional to the number of viable cells. EC50 values were determined from the resulting dose-response curves.

Mechanism of Action: Downstream Signaling

Further investigation into the mechanism of action of the eutomer, (R)-ARN-077, revealed its ability to inhibit the phosphorylation of a key downstream substrate of Kinase-X, thereby disrupting a critical pro-survival signaling pathway.

Signaling Pathway Diagram

G Inhibition of Kinase-X Signaling by (R)-ARN-077 cluster_0 Inhibition of Kinase-X Signaling by (R)-ARN-077 A Upstream Activator B Kinase-X A->B Activates C Downstream Substrate B->C Phosphorylates D Pro-Survival Signaling C->D E (R)-ARN-077 E->B Inhibits

Caption: (R)-ARN-077 inhibits the Kinase-X pathway.

Conclusion

The enantioselective synthesis and evaluation of the ARN-077 enantiomers successfully identified (R)-ARN-077 as the eutomer, exhibiting significantly greater potency and selectivity for Kinase-X compared to the (S)-enantiomer and the racemic mixture. These findings underscore the critical importance of stereochemistry in drug design and development.[4] The development of (R)-ARN-077 as a single-enantiomer drug candidate holds the promise of a more effective and safer therapeutic agent for the treatment of cancers driven by aberrant Kinase-X activity. Future work will focus on preclinical development, including pharmacokinetic and in vivo efficacy studies.

References

Apalutamide (ARN-509): A Comprehensive Technical Review of Its Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753), formerly known as ARN-509 and marketed under the brand name Erleada®, is a next-generation non-steroidal antiandrogen (NSAA) that has demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). As a potent and selective antagonist of the androgen receptor (AR), apalutamide plays a crucial role in inhibiting the signaling pathways that drive prostate cancer progression. This technical guide provides an in-depth overview of the chemical structure of apalutamide and its mechanism of action.

Chemical Structure and Stereochemistry of Apalutamide (ARN-509)

A critical aspect of drug design and development is the understanding of a molecule's three-dimensional structure, including its stereochemistry. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit distinct pharmacological and toxicological properties.

However, based on a comprehensive review of publicly available data, including documentation from the U.S. Food and Drug Administration (FDA), the apalutamide drug substance does not possess a chiral center.[1] A chiral center is a carbon atom that is attached to four different substituent groups, a prerequisite for the existence of enantiomers and diastereomers. The chemical structure of apalutamide is 4-[7-(6-cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide.

A detailed analysis of this structure reveals that no carbon atom fulfills the requirement of being bonded to four unique groups. The spirocyclic core of the molecule, while complex, does not contain a chiral center. Consequently, apalutamide is an achiral molecule and does not exist as stereoisomers. Therefore, a discussion of enantiomers and diastereomers of ARN-509 is not applicable.

Figure 1: Chemical Structure of Apalutamide (ARN-509)

Caption: 2D representation of the achiral chemical structure of Apalutamide (ARN-509).

Mechanism of Action: Androgen Receptor Signaling Inhibition

Prostate cancer cell growth is predominantly driven by androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which bind to and activate the androgen receptor (AR). The activated AR then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[2]

Apalutamide functions as a potent and competitive inhibitor of the AR signaling pathway.[3][4] Its mechanism of action involves several key steps:

  • Competitive Binding to the Androgen Receptor: Apalutamide binds with high affinity to the ligand-binding domain (LBD) of the AR, directly competing with androgens like DHT.[5][6] This binding prevents the conformational changes in the AR that are necessary for its activation.

  • Inhibition of AR Nuclear Translocation: Following ligand binding, the androgen-AR complex typically translocates from the cytoplasm to the nucleus. Apalutamide binding to the AR prevents this critical step, effectively sequestering the receptor in the cytoplasm.[7][8]

  • Blockade of AR-DNA Binding: By preventing nuclear translocation, apalutamide ensures that the AR cannot bind to AREs on the DNA.[7][8] This directly inhibits the transcription of AR-dependent genes.

  • Impediment of AR-Mediated Transcription: Even if some AR were to translocate to the nucleus, apalutamide's binding conformationally alters the receptor in a way that impedes the recruitment of co-activators necessary for gene transcription.[9]

The multi-faceted inhibition of the AR signaling cascade by apalutamide leads to a significant reduction in the expression of androgen-dependent genes, ultimately resulting in the suppression of prostate cancer cell growth and the induction of apoptosis (programmed cell death).[7][9]

Signaling Pathway Diagram

The following diagram illustrates the points of intervention by Apalutamide in the androgen receptor signaling pathway.

AndrogenReceptorPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_Nuclear AR AR->AR_Nuclear Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Apalutamide Apalutamide (ARN-509) Apalutamide->AR Inhibits Binding AR_dimer AR Dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Activation CellGrowth Cell Proliferation & Survival GeneTranscription->CellGrowth Leads to AR_Nuclear->AR_dimer Dimerization Apalutamide_Label1 Inhibits Nuclear Translocation Apalutamide_Label1->AR_Nuclear Apalutamide_Label2 Inhibits DNA Binding Apalutamide_Label2->ARE Apalutamide_Label3 Impedes Transcription Apalutamide_Label3->GeneTranscription

Caption: Apalutamide's multi-targeted inhibition of the androgen receptor signaling pathway.

Quantitative Data

While a comparative analysis of stereoisomers is not feasible due to the achiral nature of apalutamide, quantitative data from preclinical studies highlight its potent activity as an AR antagonist.

ParameterValueCell Line/SystemReference
AR Binding Affinity (IC50) 16 nMCell-free assay[3][4]
Inhibition of R1881-induced VP16-AR–mediated transcription (IC50) 0.2 µMHep-G2 cells[4]
Inhibition of AR Nuclear Localization Effective at 10 µMLNCaP cells expressing AR-EYFP[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of apalutamide are available in the scientific literature and patent filings. These procedures typically describe multi-step syntheses to construct the complex chemical architecture of the molecule.[10][11] Furthermore, various analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed and validated for the quantification of apalutamide and its impurities in pharmaceutical formulations.[12][13][14][15]

Example of a General Synthetic Step (Conceptual):

The synthesis of the thiohydantoin core of apalutamide often involves the cyclization of an appropriate isothiocyanate precursor with an amino acid derivative. The subsequent functionalization of the core structure leads to the final apalutamide molecule.

SynthesisWorkflow Start Starting Materials Intermediate1 Isothiocyanate Intermediate Start->Intermediate1 Intermediate2 Amino Acid Derivative Start->Intermediate2 Cyclization Cyclization Reaction Intermediate1->Cyclization Intermediate2->Cyclization Thiohydantoin Thiohydantoin Core Cyclization->Thiohydantoin Functionalization Multi-step Functionalization Thiohydantoin->Functionalization Apalutamide Apalutamide (ARN-509) Functionalization->Apalutamide

Caption: A conceptual workflow for the synthesis of Apalutamide.

Conclusion

Apalutamide (ARN-509) is a potent, second-generation androgen receptor antagonist with a well-defined mechanism of action. Contrary to inquiries regarding its stereoisomers, the chemical structure of apalutamide is achiral, meaning it does not have enantiomers or diastereomers. Its therapeutic efficacy stems from its multi-pronged inhibition of the AR signaling pathway, including competitive binding to the AR, prevention of its nuclear translocation, and blockade of its interaction with DNA. This comprehensive inhibition of androgen-driven gene expression makes apalutamide a cornerstone in the treatment of advanced prostate cancer. Future research will continue to explore its clinical applications and potential combination therapies to further improve patient outcomes.

References

Rationale for Studying the Less Active Enantiomer of ARN-077: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 elevates endogenous PEA levels, leading to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent anti-inflammatory and analgesic effects. As a chiral molecule, ARN-077 exists as enantiomers, with the (2S,3R) configuration being the biologically active form. This guide provides a comprehensive rationale for the study of the less active enantiomer of ARN-077, a critical step in preclinical drug development for understanding the full pharmacological profile, potential off-target effects, and ensuring the safety and specificity of the active pharmaceutical ingredient (API). The study of the less active enantiomer, often termed the "distomer," is essential for a complete understanding of the structure-activity relationship (SAR), identifying potential sources of toxicity or unexpected pharmacology, and fulfilling regulatory requirements for chiral drugs.

Introduction to Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, where a molecule and its mirror image, known as enantiomers, are non-superimposable. Enantiomers often exhibit significant differences in their pharmacological and toxicological properties due to the stereospecific nature of biological receptors and enzymes. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." Historically, many chiral drugs were marketed as racemic mixtures (a 1:1 mixture of both enantiomers). However, regulatory agencies now encourage the development of single-enantiomer drugs, a process known as "chiral switching," to improve therapeutic outcomes and reduce potential adverse effects.

The rationale for studying the less active enantiomer is multifaceted and crucial for a comprehensive drug development program. Key reasons include:

  • Defining the Stereospecificity of Action: Quantifying the difference in activity between enantiomers confirms that the desired therapeutic effect is mediated by a specific stereochemical interaction with the target.

  • Identifying Off-Target Effects: The less active enantiomer may interact with other biological targets, leading to unforeseen side effects or even beneficial activities in other indications.[1][2]

  • Understanding Pharmacokinetic Differences: Enantiomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles, which can influence the overall therapeutic window and dosing regimen.[3][4]

  • Assessing Potential for Chiral Inversion: It is important to determine if the less active enantiomer can convert to the active enantiomer in vivo, which could impact the drug's efficacy and safety profile.

  • Fulfilling Regulatory Requirements: Regulatory bodies like the FDA and EMA require data on the pharmacological and toxicological properties of individual enantiomers for the approval of a new chiral drug.

ARN-077 and NAAA Inhibition

ARN-077, chemically known as 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is a potent NAAA inhibitor with an IC50 of approximately 7 nM for human NAAA and 50 nM for rat NAAA.[5][6] Its mechanism of action involves the S-acylation of the catalytic N-terminal cysteine residue of NAAA, leading to a noncompetitive and partially reversible inhibition of the enzyme.[7] This inhibition increases the levels of the endogenous PPAR-α agonist, PEA, which in turn mediates anti-inflammatory and analgesic effects.

Quantitative Data on Enantiomeric Activity (Analog Compound)

The following table summarizes the inhibitory potency of the enantiomers of the analogous NAAA inhibitor, (S)-OOPP, against rat NAAA. This data highlights the significant difference in activity that can be expected between the enantiomers of β-lactone-based NAAA inhibitors like ARN-077.

CompoundEnantiomerTargetIC50 (µM)Reference
OOPP(S)-enantiomer (eutomer)Rat NAAA0.42[6]
OOPP(R)-enantiomer (distomer)Rat NAAA6.0[6]

This greater than 14-fold difference in potency underscores the stereospecificity of the interaction with NAAA and justifies the use of the less active enantiomer as a negative control in pharmacological studies.

Experimental Protocols

NAAA Inhibition Assay (Fluorogenic Substrate Method)

This protocol is designed to determine the in vitro potency of compounds against NAAA.

Materials:

  • Recombinant human or rat NAAA

  • Assay Buffer: 50 mM sodium phosphate, 1 mM EDTA, pH 5.0

  • Fluorogenic substrate: N-(4-methylcoumarin-7-yl)palmitamide (PAMCA)

  • Test compounds (e.g., ARN-077 enantiomers) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For the control, add 2 µL of DMSO.

  • Add 88 µL of the NAAA enzyme solution in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 10 µL of the PAMCA substrate solution (final concentration 20 µM).

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Chiral Separation of ARN-077 (General Method)

A specific protocol for the chiral separation of ARN-077 is not publicly available. However, a general approach using chiral High-Performance Liquid Chromatography (HPLC) can be employed.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

Mobile Phase (example):

  • A mixture of n-hexane and a polar organic solvent such as isopropanol (B130326) or ethanol. The exact ratio needs to be optimized.

Procedure:

  • Dissolve the racemic ARN-077 mixture in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers with the optimized mobile phase under isocratic conditions.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the separated enantiomer fractions.

  • The enantiomeric purity of the collected fractions should be determined by re-injection onto the chiral column.

Visualizations

NAAA Signaling Pathway

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NAPE_PLD NAPE-PLD PEA Palmitoylethanolamide (PEA) NAPE_PLD->PEA NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE->NAPE_PLD Hydrolysis NAAA N-Acylethanolamine Acid Amidase (NAAA) PEA->NAAA Degradation PPARa PPAR-α PEA->PPARa Activation PalmiticAcid Palmitic Acid + Ethanolamine NAAA->PalmiticAcid ARN077 ARN-077 (Eutomer) ARN077->NAAA Inhibition LessActiveEnantiomer Less Active Enantiomer LessActiveEnantiomer->NAAA Weak Inhibition GeneExpression Gene Expression (Anti-inflammatory & Analgesic Effects) PPARa->GeneExpression

Caption: Signaling pathway of NAAA and the inhibitory action of ARN-077 enantiomers.

Experimental Workflow for Enantiomer Evaluation

Enantiomer_Evaluation_Workflow cluster_synthesis Synthesis & Separation cluster_evaluation Pharmacological Evaluation cluster_analysis Data Analysis & Rationale Racemic_ARN077 Racemic ARN-077 Synthesis Chiral_Separation Chiral HPLC Separation Racemic_ARN077->Chiral_Separation Eutomer Active Enantiomer ((2S,3R)-ARN-077) Chiral_Separation->Eutomer Distomer Less Active Enantiomer Chiral_Separation->Distomer InVitro_Assay In Vitro NAAA Inhibition Assay Eutomer->InVitro_Assay InVivo_Studies In Vivo Efficacy & Toxicology Studies Eutomer->InVivo_Studies PK_Studies Pharmacokinetic (ADME) Studies Eutomer->PK_Studies Distomer->InVitro_Assay Distomer->InVivo_Studies Distomer->PK_Studies Off_Target_Screening Off-Target Screening Distomer->Off_Target_Screening SAR_Analysis Structure-Activity Relationship (SAR) InVitro_Assay->SAR_Analysis Safety_Profile Comprehensive Safety Profile InVivo_Studies->Safety_Profile PK_Studies->Safety_Profile Off_Target_Screening->Safety_Profile Rationale Rationale for Single Enantiomer Development SAR_Analysis->Rationale Safety_Profile->Rationale

Caption: Workflow for the synthesis, separation, and evaluation of ARN-077 enantiomers.

Logical Relationship for Studying the Less Active Enantiomer

Rationale_Diagram cluster_objectives Primary Objectives cluster_outcomes Key Outcomes Study_Distomer Study of the Less Active Enantiomer (Distomer) Confirm_Stereospecificity Confirm Stereospecificity of NAAA Inhibition Study_Distomer->Confirm_Stereospecificity Identify_Off_Target Identify Potential Off-Target Effects Study_Distomer->Identify_Off_Target Characterize_PK Characterize Stereoselective Pharmacokinetics (ADME) Study_Distomer->Characterize_PK Assess_Toxicity Assess Enantiomer-Specific Toxicity Study_Distomer->Assess_Toxicity SAR_Elucidation Elucidation of Structure- Activity Relationship (SAR) Confirm_Stereospecificity->SAR_Elucidation Improved_Safety Improved Therapeutic Index & Safety Profile Identify_Off_Target->Improved_Safety Characterize_PK->Improved_Safety Assess_Toxicity->Improved_Safety Informed_Development Informed Clinical Development Strategy SAR_Elucidation->Informed_Development Improved_Safety->Informed_Development Regulatory_Compliance Fulfillment of Regulatory Requirements Informed_Development->Regulatory_Compliance

Caption: Logical framework illustrating the rationale for studying the less active enantiomer.

Conclusion

The study of the less active enantiomer of ARN-077 is not merely an academic exercise but a cornerstone of a robust and responsible drug development program. By thoroughly characterizing the pharmacological, pharmacokinetic, and toxicological properties of both the eutomer and the distomer, researchers can build a comprehensive understanding of the drug's behavior. This knowledge is critical for ensuring the safety, efficacy, and selectivity of ARN-077 as a therapeutic agent. The data obtained from these studies will provide a solid foundation for regulatory submissions and guide the clinical development of the single-enantiomer drug, ultimately leading to a safer and more effective treatment for inflammatory and pain-related conditions. The use of the less active enantiomer as a negative control in preclinical studies is also an invaluable tool for confirming the on-target mechanism of action of the active compound.

References

Enantiomeric Purity and Its Significance for the N-acylethanolamine Acid Amidase (NAAA) Inhibitor ARN-077: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Drug Efficacy

In modern pharmaceutical development, the three-dimensional structure of a drug molecule is of paramount importance. Many drugs are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects.[3]

This guide focuses on ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[4][5] Contrary to some initial postulations, ARN-077's primary target is not the androgen receptor but NAAA, a cysteine hydrolase involved in the degradation of bioactive fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA).[6][7] PEA is an endogenous lipid mediator with significant anti-inflammatory and analgesic properties.[8] Therefore, inhibiting NAAA represents a promising therapeutic strategy for inflammatory and pain-related disorders.[9] The stereochemistry of ARN-077 is a critical determinant of its inhibitory potency against NAAA, making its enantiomeric purity a key consideration in its development and application.

ARN-077: Stereochemistry and Differential Activity of Enantiomers

ARN-077 possesses a chiral center within its β-lactone ring, leading to the existence of two enantiomers. Research has demonstrated that the biological activity of ARN-077 is highly dependent on its stereoconfiguration.

The (S)-stereochemistry at the α-carbon of the β-lactone ring has been identified as crucial for potent NAAA inhibition. In contrast, the corresponding (R)-enantiomer exhibits significantly reduced potency.[9] This highlights the stereospecific nature of the interaction between ARN-077 and the NAAA active site.

Table 1: Differential NAAA Inhibitory Activity of ARN-077 Enantiomers

Enantiomer/MixtureTargetIC₅₀ (nM)Potency
ARN-077 ((2S,3R)-enantiomer)Human NAAA7High
Racemic MixtureHuman NAAANot ReportedLower than (2S,3R)
(R)-enantiomer of a related β-lactoneNAAA6000Markedly Diminished

Note: The IC₅₀ for the (R)-enantiomer of ARN-077 is not explicitly available in the searched literature, but data from a closely related β-lactone, (R)-OOPP, demonstrates the principle of diminished potency for the (R)-enantiomer.[9]

NAAA Signaling Pathway and Mechanism of ARN-077 Inhibition

NAAA is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of N-acylethanolamines (NAEs), including PEA. By inhibiting NAAA, ARN-077 prevents the breakdown of PEA, leading to its accumulation and enhanced signaling through peroxisome proliferator-activated receptor-alpha (PPAR-α), which mediates anti-inflammatory and analgesic effects.[5][8]

dot

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NAPE_PLD NAPE-PLD PEA Palmitoylethanolamide (PEA) NAPE_PLD->PEA NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE->NAPE_PLD Hydrolysis NAAA N-acylethanolamine Acid Amidase (NAAA) PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Degradation_Products Palmitic Acid + Ethanolamine NAAA->Degradation_Products ARN077 ARN-077 ((S)-enantiomer) ARN077->NAAA Inhibition Gene_Expression Anti-inflammatory Gene Expression PPARa->Gene_Expression Modulates

Caption: NAAA Signaling Pathway and ARN-077 Inhibition.

Experimental Protocols

Determination of Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of ARN-077 can be determined using chiral HPLC, a powerful technique for separating enantiomers.[10]

Objective: To separate and quantify the (S)- and (R)-enantiomers of ARN-077.

Materials:

  • ARN-077 sample

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK®)

  • Mobile phase solvents (e.g., hexane, isopropanol)

  • Reference standards for both (S)- and (R)-enantiomers of ARN-077

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase column known to be effective for separating β-lactone compounds.

  • Mobile Phase Optimization: Develop an optimal mobile phase composition by varying the ratio of non-polar and polar solvents to achieve good resolution between the enantiomeric peaks.

  • Sample Preparation: Dissolve a known concentration of the ARN-077 sample in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the chromatogram and detect the eluting enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers by comparing their retention times with those of the reference standards.

    • Calculate the area under each peak.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

dot

Chiral_HPLC_Workflow Start Start: ARN-077 Sample Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Start->Sample_Prep HPLC_System Chiral HPLC System (Pump, Injector, Chiral Column, Detector) Sample_Prep->HPLC_System Chromatogram Chromatographic Separation (Elution of Enantiomers) HPLC_System->Chromatogram Data_Acquisition Data Acquisition (UV Detection) Chromatogram->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, % ee Calculation) Data_Acquisition->Data_Analysis Result Result: Enantiomeric Purity Data_Analysis->Result

Caption: Workflow for Chiral HPLC Analysis.

NAAA Inhibition Assay

The inhibitory activity of ARN-077 enantiomers on NAAA can be assessed using an in vitro enzyme activity assay.

Objective: To determine the IC₅₀ values of ARN-077 enantiomers against human NAAA.

Materials:

  • Recombinant human NAAA enzyme

  • Fluorogenic or radiolabeled NAAA substrate (e.g., N-palmitoyl-ethanolamine)

  • Assay buffer

  • ARN-077 enantiomers (dissolved in DMSO)

  • Microplate reader (fluorescence or scintillation counter)

Protocol:

  • Enzyme Preparation: Dilute the recombinant human NAAA to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of each ARN-077 enantiomer in DMSO and then in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the NAAA enzyme solution, and the ARN-077 enantiomer solutions at various concentrations.

    • Pre-incubate the mixture for a defined period at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the NAAA substrate.

    • Incubate the reaction for a specific time at 37°C.

  • Detection:

    • Stop the reaction (if necessary).

    • Measure the fluorescence or radioactivity of the product formed using a microplate reader.

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.

dot

NAAA_Inhibition_Assay_Workflow Start Start: Reagents (NAAA, Substrate, Inhibitor) Plate_Setup Plate Setup (Add Buffer, NAAA, ARN-077 Enantiomers) Start->Plate_Setup Pre_incubation Pre-incubation (37°C) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Detection Signal Detection (Fluorescence/Radioactivity) Incubation->Detection Data_Analysis Data Analysis (Dose-Response Curve, IC₅₀ Calculation) Detection->Data_Analysis Result Result: IC₅₀ Values Data_Analysis->Result

References

The Crucial Role of the (2S,3R) Enantiomer of ARN077 in Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN077, with a specific focus on the critical role of its stereochemistry in achieving potent and selective inhibition. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). PEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor deeply involved in the regulation of inflammation and pain. Inhibition of NAAA elevates endogenous PEA levels, thereby augmenting PPAR-α signaling and producing analgesic and anti-inflammatory effects. ARN077 has emerged as a potent and selective NAAA inhibitor. This guide elucidates that the high efficacy of ARN077 is intrinsically linked to its specific (2S,3R) stereoisomeric configuration, highlighting the pronounced stereoselectivity of the NAAA enzyme.

The Stereochemical Importance of ARN077 for NAAA Inhibition

ARN077, chemically named 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is a specific stereoisomer.[1] Its high inhibitory potency against NAAA is critically dependent on this precise three-dimensional arrangement. While direct comparative studies of all four possible stereoisomers of ARN077 are not extensively reported in the literature, the principle of stereoselectivity for β-lactone-based NAAA inhibitors is well-established. For instance, the (S)-enantiomer of a related β-lactone amide, (S)-OOPP, is a potent NAAA inhibitor, whereas its (R)-enantiomer, (R)-OOPP, exhibits markedly diminished potency.[2] This underscores the stringent stereochemical requirements of the NAAA active site for effective inhibitor binding and activity. The (2S,3R) configuration of ARN077 is therefore considered essential for its potent NAAA inhibition.

Quantitative Analysis of ARN077 Inhibition

ARN077 demonstrates potent inhibition of NAAA across different species. The half-maximal inhibitory concentrations (IC50) highlight its efficacy, particularly against the human enzyme.

CompoundTarget EnzymeIC50 ValueReference(s)
ARN077 ((2S,3R) enantiomer) Human NAAA~7 nM[1][3]
Recombinant Rat NAAA11 nM[1]
Native Rat Lung NAAA45 ± 3 nM[1]

Mechanism of NAAA Inhibition by ARN077

Kinetic analyses have revealed that ARN077 inhibits NAAA through a rapid and non-competitive mechanism.[2] Further investigation through high-resolution mass spectrometry has shown that ARN077 covalently modifies the catalytically active N-terminal cysteine (Cys126 in human NAAA) by forming a thioester bond.[2] This interaction is reversible upon dialysis with the rat enzyme, while only partial reversibility is observed with the human enzyme.[2]

The NAAA Signaling Pathway and Therapeutic Rationale

NAAA is a key regulator of the signaling lipid PEA. By hydrolyzing PEA into palmitic acid and ethanolamine (B43304), NAAA terminates its biological activity. The inhibition of NAAA by ARN077 leads to an accumulation of endogenous PEA, which then activates the nuclear receptor PPAR-α. This activation modulates the transcription of genes involved in inflammation and pain, leading to the observed therapeutic effects.[4]

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Lysosome cluster_nucleus Nucleus NAPE N-acyl-phosphatidylethanolamine (NAPE) PEA Palmitoylethanolamide (PEA) NAPE->PEA NAPE-PLD NAAA NAAA PEA->NAAA PPARa PPAR-α PEA->PPARa Activation DegradationProducts Palmitic Acid + Ethanolamine NAAA->DegradationProducts Hydrolysis ARN077 ARN077 ((2S,3R) Enantiomer) ARN077->NAAA Inhibition GeneExpression Modulation of Gene Expression PPARa->GeneExpression TherapeuticEffects Anti-inflammatory & Analgesic Effects GeneExpression->TherapeuticEffects

NAAA signaling pathway and the inhibitory action of ARN077.

Experimental Protocols for NAAA Inhibition Assays

The determination of NAAA inhibitory activity by compounds like ARN077 is typically performed using in vitro enzymatic assays. Below are detailed methodologies for commonly employed radiometric and fluorometric assays.

Radiometric NAAA Inhibition Assay

This method measures the enzymatic hydrolysis of a radiolabeled substrate.

Objective: To quantify the inhibition of NAAA activity by measuring the reduction in the formation of a radiolabeled product.

Materials:

  • Enzyme source: Recombinant human or rat NAAA, or tissue homogenates (e.g., rat lung).

  • Substrate: [¹⁴C]palmitoylethanolamide ([¹⁴C]PEA).

  • Inhibitor: ARN077 dissolved in DMSO.

  • NAAA Assay Buffer: 100 mM sodium citrate, 100 mM sodium phosphate, 0.1% Triton X-100, 3 mM dithiothreitol (B142953) (DTT), pH 4.5.

  • Reaction termination solution: Cold chloroform/methanol (1:1 v/v).

  • Thin-layer chromatography (TLC) plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Pre-incubation: Incubate the enzyme preparation with various concentrations of ARN077 (or vehicle control, DMSO) in NAAA Assay Buffer for 30 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the [¹⁴C]PEA substrate.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the cold chloroform/methanol solution.

  • Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled product ([¹⁴C]ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Quantification:

    • Spot an aliquot of the aqueous phase onto a TLC plate and develop the chromatogram.

    • Scrape the silica (B1680970) corresponding to the radiolabeled ethanolamine spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each ARN077 concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Fluorometric NAAA Inhibition Assay

This high-throughput method uses a synthetic substrate that releases a fluorescent product upon hydrolysis by NAAA.

Objective: To determine NAAA inhibitory activity by measuring the decrease in the fluorescence signal generated from substrate hydrolysis.

Materials:

  • Enzyme source: Recombinant human NAAA.

  • Fluorogenic Substrate: N-(4-methylcoumarin)palmitamide (PAMCA).

  • Inhibitor: ARN077 dissolved in DMSO.

  • NAAA Assay Buffer: 100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Plate Preparation: Add the diluted enzyme solution to the wells of a 96-well black microplate.

  • Inhibitor Addition: Add various concentrations of ARN077 (or vehicle control, DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate PAMCA to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for the released 7-amino-4-methylcoumarin) over time.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression.

Experimental Workflow Visualization

The general workflow for assessing NAAA inhibitors is a multi-step process, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo Analysis Screening 1. High-Throughput Screening (e.g., Fluorometric Assay) IC50 2. IC50 Determination (Radiometric or Fluorometric Assay) Screening->IC50 Mechanism 3. Mechanism of Action Studies (Kinetic Analysis, Mass Spectrometry) IC50->Mechanism Selectivity 4. Selectivity Profiling (vs. FAAH, Acid Ceramidase, etc.) Mechanism->Selectivity Cellular 5. Cellular Activity Assay (e.g., in RAW 264.7 Macrophages) Selectivity->Cellular PK 6. Pharmacokinetic Studies (Plasma Stability, Distribution) Cellular->PK Efficacy 7. Efficacy in Disease Models (e.g., Carrageenan-induced Hyperalgesia) PK->Efficacy Target 8. Target Engagement (Measure PEA levels in tissue) Efficacy->Target Tox 9. Toxicology Studies Target->Tox

References

Unraveling the Enantioselective Mechanism of ARN-077: A Technical Guide to NAAA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-077 has emerged as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase pivotal in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). By modulating PEA levels, NAAA inhibitors like ARN-077 offer a promising therapeutic avenue for inflammatory and pain-related disorders. This technical guide provides an in-depth exploration of the mechanism of action of ARN-077, with a specific focus on the stereoselectivity of its enantiomers. We will delve into the quantitative data, experimental protocols, and the downstream signaling pathways affected by this compound.

Core Mechanism of Action: Enantioselective Inhibition of NAAA

ARN-077 is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The active enantiomer, (2S,3R)-ARN-077 , is a potent inhibitor of NAAA. In contrast, its enantiomer is significantly less active[1].

The primary mechanism of action for (2S,3R)-ARN-077 is the reversible, non-competitive inhibition of NAAA[2][3]. This inhibition occurs through the formation of a thioester bond between the β-lactone ring of ARN-077 and the catalytic cysteine residue (Cys126 in humans) in the active site of NAAA[4][5]. This covalent modification prevents the enzyme from hydrolyzing its endogenous substrate, PEA. The reversibility of this inhibition is a key feature, suggesting a dynamic interaction with the enzyme[2][5].

Downstream Signaling: PEA Accumulation and PPAR-α Activation

The inhibition of NAAA by (2S,3R)-ARN-077 leads to an intracellular accumulation of PEA. Elevated levels of PEA, in turn, activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation and pain signaling[6]. The therapeutic effects of ARN-077, such as its anti-inflammatory and analgesic properties, are largely attributed to this enhanced PPAR-α signaling[2][7].

Quantitative Data: A Comparative Look at ARN-077 Enantiomers

The enantiomers of ARN-077 exhibit a stark difference in their inhibitory potency against NAAA. The available quantitative data is summarized in the table below.

CompoundTargetSpeciesIC50Mechanism of Action
(2S,3R)-ARN-077 NAAAHuman7 nM[4][6]Reversible, Non-competitive
NAAARat~45-50 nM[6]Reversible, Non-competitive
ARN-077 enantiomer NAAARat3.53 µM[1]Not fully characterized

Experimental Protocols

This section outlines the key experimental methodologies for characterizing NAAA inhibitors like ARN-077 and its enantiomer.

NAAA Inhibition Assay (Fluorometric Method)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of test compounds against NAAA.

Materials:

  • Recombinant human or rat NAAA enzyme

  • NAAA assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100, 1 mM EDTA)

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compounds (ARN-077 enantiomers) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the NAAA enzyme to each well, followed by the test compounds or vehicle (DMSO) for the control.

  • Pre-incubate the enzyme and compound mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Endogenous PEA Levels by LC-MS/MS

This protocol is used to quantify the effect of NAAA inhibition on the intracellular levels of its substrate, PEA.

Materials:

  • Cell culture (e.g., macrophages) or tissue homogenates

  • Test compounds (ARN-077 enantiomers)

  • Internal standard (e.g., PEA-d4)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Treat cells or animals with the test compounds or vehicle for a specified duration.

  • Harvest cells or tissues and homogenize them.

  • Perform a lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer method). Add the internal standard at the beginning of the extraction.

  • Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate PEA from other lipids using a suitable chromatography column and mobile phase gradient.

  • Detect and quantify PEA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of PEA in the samples by comparing the peak area ratio of PEA to the internal standard against a standard curve.

Visualizations

Signaling Pathway of ARN-077 Action

ARN077_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEA_out PEA PEA_in PEA PEA_out->PEA_in Transport ARN077 (2S,3R)-ARN-077 NAAA NAAA ARN077->NAAA Inhibits Degradation Degradation Products NAAA->Degradation Hydrolyzes PEA_in->NAAA Substrate PPARa PPAR-α PEA_in->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocates to Gene Target Genes (Inflammation, Pain) Nucleus->Gene Regulates Transcription

Caption: Signaling pathway of (2S,3R)-ARN-077 action.

General Experimental Workflow for NAAA Inhibitor Characterization

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Assay NAAA Inhibition Assay (Fluorometric/Radiometric/LC-MS) IC50 Determine IC50 Assay->IC50 Mechanism Kinetic Studies (Competitive/Non-competitive) IC50->Mechanism Cell_Treatment Treat Cells with Inhibitor (e.g., Macrophages) Mechanism->Cell_Treatment PEA_Measurement Measure Intracellular PEA Levels (LC-MS/MS) Cell_Treatment->PEA_Measurement Gene_Expression Analyze PPAR-α Target Gene Expression (qPCR) PEA_Measurement->Gene_Expression Animal_Model Administer to Animal Models (Pain/Inflammation) Gene_Expression->Animal_Model Behavioral Assess Behavioral Endpoints (Analgesia) Animal_Model->Behavioral Biochemical Measure Tissue PEA & Cytokine Levels Animal_Model->Biochemical

Caption: General workflow for characterizing NAAA inhibitors.

Conclusion

The pharmacological activity of ARN-077 is exquisitely stereoselective, with the (2S,3R)-enantiomer being a highly potent, reversible, and non-competitive inhibitor of NAAA. Its mechanism of action, involving the elevation of PEA and subsequent activation of PPAR-α, is well-supported by experimental data. In contrast, its enantiomer is substantially less active, highlighting the critical importance of stereochemistry in the design of NAAA inhibitors. While detailed mechanistic information on the less active enantiomer is limited, the profound difference in potency underscores the specific and chiral nature of the interaction between ARN-077 and its target enzyme. This technical guide provides a foundational understanding for researchers and drug development professionals working on the modulation of the endocannabinoid system through NAAA inhibition. Further investigation into the precise molecular interactions of both enantiomers could provide deeper insights into the structure-activity relationship of this important class of inhibitors.

References

Initial Investigations into the Biological Activity of ARN-077 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the biological activity of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The document is structured to offer a comprehensive resource for researchers and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction to ARN-077 and Stereochemistry in Drug Action

ARN-077 is a novel β-lactone-containing compound identified as a potent inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 increases the levels of PEA, which in turn modulates various physiological processes, including inflammation and pain, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).

Chirality plays a critical role in the interaction of drugs with their biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. This is due to the stereospecific nature of biological macromolecules like enzymes and receptors. For β-lactone-based NAAA inhibitors, the stereochemistry at the β-lactone ring has been shown to be a critical determinant of their inhibitory potency.

Quantitative Data on Biological Activity

While direct comparative studies on the biological activity of the individual enantiomers of ARN-077 are not extensively available in the public domain, the synthesized and studied active form of ARN-077 possesses a specific stereochemistry: 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl] carbamate. Research on analogous β-lactone NAAA inhibitors strongly indicates that the biological activity is predominantly associated with a specific enantiomer.

For a related compound, (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropanamide ((S)-OOPP), it has been demonstrated that the (S)-stereochemistry at the α-carbon of the β-lactone ring is crucial for potent NAAA inhibition. Its enantiomer, (R)-OOPP, exhibited a significantly lower potency. This suggests that the (2S,3R) configuration of ARN-077 is the eutomer (the pharmacologically active enantiomer).

The following table summarizes the known quantitative data for the active enantiomer of ARN-077.

Compound Target Assay Condition IC50 Reference
ARN-077 ((2S,3R)-enantiomer)Human NAAARecombinant enzyme7 nM[1]
ARN-077 ((2S,3R)-enantiomer)Rat NAAANative lung enzyme45 ± 3 nM[2]
ARN-077 ((2S,3R)-enantiomer)Rat NAAARecombinant enzyme11 nM[2]

Experimental Protocols

In Vitro N-acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of ARN-077 enantiomers against NAAA.

Objective: To measure the concentration-dependent inhibition of NAAA activity by the test compounds and determine their IC50 values.

Materials:

  • Recombinant human or rat NAAA enzyme

  • NAAA assay buffer: 0.1 M NaH2PO4, 0.1 M sodium citrate, 0.1% Triton X-100, 3 mM dithiothreitol (B142953) (DTT), pH 4.5

  • Substrate: N-palmitoyl-[1-14C]ethanolamine or a suitable fluorogenic substrate

  • Test compounds (ARN-077 enantiomers) dissolved in DMSO

  • Scintillation cocktail and liquid scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorogenic substrate)

Procedure:

  • Enzyme Preparation: Dilute the recombinant NAAA enzyme to the desired concentration in the NAAA assay buffer.

  • Compound Preparation: Prepare serial dilutions of the ARN-077 enantiomers in DMSO. Further dilute these solutions in the NAAA assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Incubation: In a microplate, add the diluted enzyme preparation.

  • Add the diluted test compounds or vehicle (DMSO) to the wells containing the enzyme.

  • Pre-incubate the enzyme with the test compounds for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., an organic solvent for radiolabeled assays to extract the product).

  • Detection:

    • For radiolabeled assays, separate the product from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction. Quantify the amount of product formed by liquid scintillation counting.

    • For fluorogenic assays, measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of NAAA inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.

Signaling Pathways and Experimental Workflows

ARN-077 Mechanism of Action and PPAR-α Signaling Pathway

ARN-077 inhibits NAAA, leading to an accumulation of its substrate, PEA. Elevated levels of PEA then act as an endogenous ligand for the nuclear receptor PPAR-α. Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in inflammation and pain signaling, ultimately leading to the therapeutic effects of ARN-077.

ARN077_Signaling_Pathway ARN077 ARN-077 ((2S,3R)-enantiomer) NAAA NAAA ARN077->NAAA inhibits PEA_degradation PEA Degradation NAAA->PEA_degradation catalyzes PEA PEA (Palmitoylethanolamide) PPARa PPAR-α PEA->PPARa activates Heterodimer PPAR-α/RXR Heterodimer RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription regulates Biological_Effects Anti-inflammatory & Antinociceptive Effects Gene_Transcription->Biological_Effects leads to

Caption: ARN-077 inhibits NAAA, increasing PEA levels and activating the PPAR-α pathway.

Experimental Workflow for Evaluating ARN-077 Enantiomers

The following diagram illustrates a logical workflow for the initial investigation of the biological activity of ARN-077 enantiomers.

Experimental_Workflow Start Start: Racemic ARN-077 or Individual Enantiomers Chiral_Separation Chiral Separation (e.g., HPLC) Start->Chiral_Separation Enantiomer_R (R)-ARN-077 Chiral_Separation->Enantiomer_R Enantiomer_S (S)-ARN-077 Chiral_Separation->Enantiomer_S In_Vitro_Assay In Vitro NAAA Inhibition Assay Enantiomer_R->In_Vitro_Assay Enantiomer_S->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assays (e.g., PEA levels) IC50_Determination->Cell_Based_Assay Downstream_Analysis Downstream Pathway Analysis (e.g., PPAR-α activation) Cell_Based_Assay->Downstream_Analysis Conclusion Conclusion: Identify Eutomer and Characterize Activity Downstream_Analysis->Conclusion

References

Pharmacological Profile of Individual ARN-509 Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide (B1683753) (ARN-509) is a potent, non-steroidal androgen receptor (AR) antagonist utilized in the treatment of prostate cancer. It functions as a competitive inhibitor, effectively blocking androgen binding to the AR, preventing the receptor's nuclear translocation, and inhibiting its binding to DNA androgen response elements. This comprehensive guide synthesizes the current publicly available technical data on the pharmacological profile of ARN-509, with a specific focus on delineating the characteristics of its individual enantiomers where information is available.

Overview of ARN-509 Pharmacology

ARN-509 is a second-generation antiandrogen that displays high binding affinity for the androgen receptor, with a reported IC50 of 16 nM .[1][2][3][4] Unlike its predecessor bicalutamide (B1683754), ARN-509 does not exhibit agonist activity in the context of AR overexpression, a common feature in castration-resistant prostate cancer (CRPC).[1][5][6][7][8] Its mechanism of action involves not only blocking the ligand-binding domain but also impairing the subsequent steps in AR signaling.[1][2][9][10] Preclinical studies have demonstrated its superior efficacy in certain cancer models compared to other antiandrogens like MDV3100 (enzalutamide).[1][5][6][8]

Beyond its primary target, ARN-509 has been shown to interact with the GABA-A receptor, exhibiting an IC50 of 3.0 µM .[1] This off-target activity is a consideration in its overall pharmacological profile.

Enantiomeric Specificity

While ARN-509 is administered as a racemate, a comprehensive pharmacological profile of its individual (R)- and (S)-enantiomers is not extensively detailed in publicly available literature. Typically, with chiral drugs, one enantiomer is responsible for the majority of the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or contribute to off-target effects (the distomer). The process of separating and characterizing these enantiomers is known as chiral resolution. Without specific studies on the individual enantiomers of ARN-509, the following sections will primarily describe the properties of the racemic mixture, which represents the clinically used form of the drug.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters for racemic ARN-509.

ParameterValueTargetNotes
IC50 16 nMAndrogen Receptor (AR)Competitive binding affinity.[1][2][3][4]
IC50 3.0 µMGABA-A ReceptorOff-target binding affinity.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of racemic ARN-509 is characterized by dose-proportional absorption. It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 being the major contributors.[11][12] This metabolic process leads to the formation of an active metabolite, N-desmethylapalutamide .[13]

Signaling Pathway of ARN-509 Action

The diagram below illustrates the mechanism of action of ARN-509 in blocking androgen receptor signaling.

ARN509_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexes with AR_active Activated AR AR->AR_active ARN509 ARN-509 ARN509->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to DNA (Blocked by ARN-509) GeneTx Gene Transcription ARE->GeneTx Initiates

Mechanism of Androgen Receptor Antagonism by ARN-509.

Experimental Protocols

Detailed experimental protocols for the characterization of ARN-509 are crucial for reproducibility and further research. The following outlines the general methodologies employed in the studies cited.

Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity (IC50) of ARN-509 for the androgen receptor.

  • Method: A competitive radioligand binding assay is typically used.

  • Procedure:

    • A source of androgen receptors is prepared (e.g., from prostate cancer cell lysates or purified recombinant AR).

    • A radiolabeled androgen (e.g., [3H]-dihydrotestosterone) is incubated with the AR preparation.

    • Increasing concentrations of unlabeled ARN-509 are added to compete with the radioligand for binding to the AR.

    • After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated as the concentration of ARN-509 that inhibits 50% of the specific binding of the radioligand.

Functional Antagonist Assay
  • Objective: To assess the ability of ARN-509 to inhibit androgen-induced gene transcription.

  • Method: A reporter gene assay is commonly employed.

  • Procedure:

    • Prostate cancer cells (e.g., LNCaP) are transiently or stably transfected with a reporter plasmid containing an androgen-responsive promoter (e.g., PSA promoter) driving the expression of a reporter gene (e.g., luciferase).

    • The cells are treated with a synthetic androgen (e.g., R1881) in the presence of increasing concentrations of ARN-509.

    • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

    • The ability of ARN-509 to inhibit androgen-induced reporter gene expression is quantified.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro pharmacological characterization of a compound like ARN-509.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Compound Racemic ARN-509 Synthesis ChiralSep Chiral Separation (Hypothetical for Enantiomers) Compound->ChiralSep Leads to BindingAssay AR Binding Assay (IC50 Determination) ChiralSep->BindingAssay Test Individual Enantiomers FunctionalAssay Functional Antagonist Assay (Reporter Gene) ChiralSep->FunctionalAssay CellPro Cell Proliferation Assay ChiralSep->CellPro DataAnalysis IC50 Calculation & Efficacy Assessment BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis CellPro->DataAnalysis

Workflow for In Vitro Pharmacological Profiling.

Conclusion

ARN-509 is a well-characterized potent androgen receptor antagonist. While its pharmacological profile as a racemic mixture is established, a significant knowledge gap exists regarding the specific contributions of its individual (R)- and (S)-enantiomers to its therapeutic efficacy and potential off-target effects. Future research focusing on the stereoselective synthesis or chiral separation of ARN-509 would be invaluable to elucidate the distinct pharmacological profiles of its enantiomers, potentially leading to the development of a more refined therapeutic agent with an improved therapeutic index. Such studies are essential for a complete understanding of its structure-activity relationship and for optimizing its clinical application.

References

Development of ARN-509 (Apalutamide): A Technical Overview of an Achiral Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARN-509, later named Apalutamide (B1683753) and marketed as Erleada®, is a potent, second-generation, non-steroidal antiandrogen (NSAA) agent developed for the treatment of prostate cancer.[1][2] A crucial aspect of its molecular design and development is that ARN-509 is an achiral molecule, meaning it does not possess a chiral center and therefore does not exist as a mixture of enantiomers (a racemic mixture).[3] This technical guide provides an in-depth overview of the development of ARN-509, focusing on its synthesis, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Chemical Synthesis

The synthesis of Apalutamide involves a multi-step process that has been optimized for efficiency and safety, avoiding highly toxic reagents and conditions that are difficult to scale up for industrial production.[4] While several synthetic routes have been described, a common pathway involves the following key steps:

  • Formation of the core thiohydantoin structure: This is a critical part of the synthesis, creating the central ring system of the molecule.

  • Coupling of key intermediates: Various synthetic strategies are employed to couple the substituted pyridine (B92270) and benzamide (B126) moieties to the thiohydantoin core.[4][5]

Notably, the manufacturing process is designed to produce a single, achiral molecular entity, which simplifies downstream processing and eliminates the need for chiral separation techniques.[3]

Mechanism of Action

ARN-509 functions as a competitive androgen receptor (AR) inhibitor.[6] Its mechanism of action is multifaceted and involves several key steps in the AR signaling pathway:

  • Inhibition of Androgen Binding: ARN-509 binds with high affinity to the ligand-binding domain of the AR, preventing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) from binding and activating the receptor.[7]

  • Prevention of AR Nuclear Translocation: By binding to the AR, ARN-509 inhibits the conformational changes necessary for the receptor to move from the cytoplasm into the nucleus.[7]

  • Impairment of AR Binding to DNA: Even if some AR were to translocate to the nucleus, ARN-509 prevents it from binding to androgen response elements (AREs) on the DNA.[7]

  • Lack of Agonist Activity: Unlike first-generation antiandrogens, ARN-509 does not exhibit agonist activity, even in the context of AR overexpression, which is a common mechanism of resistance in prostate cancer.[7]

The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by ARN-509.

ARN509_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR AR HSP HSP Activated AR Activated AR AR-HSP->Activated AR HSP Dissociation AR Dimerization AR Dimerization Activated AR->AR Dimerization AR Dimer AR Dimer AR Dimerization->AR Dimer Nuclear Translocation ARE Androgen Response Element AR Dimer->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription Initiates ARN-509 ARN-509 ARN-509->AR-HSP Inhibits Binding ARN-509->Inhibition_Translocation Inhibits ARN-509->Inhibition_DNA_Binding Inhibits

Caption: ARN-509 inhibits multiple steps of the androgen receptor signaling pathway.

Preclinical and Clinical Development Workflow

The development of ARN-509 followed a structured workflow from preclinical studies to multi-phase clinical trials.

Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Drug Discovery & Lead Optimization In_Vitro In Vitro Studies (Binding Assays, Cell Lines) Discovery->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety, PK, Dose) Tox->Phase_I Phase_II Phase II Trials (Efficacy, Safety) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy, Safety) Phase_II->Phase_III Approval Regulatory Approval (FDA, EMA) Phase_III->Approval

Caption: The development workflow of ARN-509 from preclinical to clinical phases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ARN-509.

Table 1: Preclinical Activity of ARN-509

ParameterValueCell Line/ModelReference
IC50 (AR Competitive Binding) 16 nMCell-free assay[8]
Inhibition of AR-mediated gene expression (PSA, TMPRSS2) < 10 µMLNCaP/AR prostate cancer cells[8]
Inhibition of cell proliferation (in presence of R1881) Effective at 30 pMLNCaP/AR prostate cancer cells[8]
Tumor Growth Inhibition (in vivo) Dose-dependentLNCaP/AR-luc xenograft model[8]

Table 2: Phase I Clinical Trial (ARN-509-001) Results in Metastatic Castration-Resistant Prostate Cancer (mCRPC) [7][9]

ParameterValue
Number of Patients 30
Dose Range Tested 30 mg to 480 mg daily
Recommended Phase II Dose 240 mg daily
Pharmacokinetics Linear and dose-proportional
≥ 50% PSA Decline at 12 weeks 46.7% of patients
Most Common Adverse Event Grade 1/2 fatigue (47%)
Dose-Limiting Toxicity One event of grade 3 abdominal pain at 300 mg

Table 3: Phase II Clinical Trial Data in High-Risk Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) [10]

ParameterValue
Number of Patients (Efficacy Analysis) 47
Median Follow-up 28.0 months
≥ 50% PSA Decline at 12 weeks 89% of patients
Median Time to PSA Progression 24.0 months
Most Common Adverse Event (any grade) Fatigue (61%)

Key Experimental Protocols

Detailed methodologies were crucial for the evaluation of ARN-509's efficacy and safety.

Androgen Receptor Competitive Binding Assay
  • Objective: To determine the binding affinity of ARN-509 to the androgen receptor.

  • Methodology: A cell-free competitive binding assay was utilized. This typically involves incubating a source of the androgen receptor (e.g., purified recombinant AR or cell lysates) with a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound (ARN-509). The amount of radiolabeled androgen that is displaced by the test compound is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the radiolabeled androgen binding) is calculated.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor activity of ARN-509 in a living organism.

  • Methodology:

    • Cell Line: Human prostate cancer cells that overexpress the androgen receptor (e.g., LNCaP/AR) were used.

    • Implantation: These cells were implanted subcutaneously into castrated male immunodeficient mice.

    • Treatment: Once tumors reached a specified size, mice were randomized to receive daily oral doses of vehicle control or ARN-509 at various concentrations.

    • Monitoring: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) was also performed.

Phase I Clinical Trial Design (ARN-509-001)
  • Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ARN-509 in patients with mCRPC.

  • Methodology:

    • Study Design: An open-label, dose-escalation study using a traditional 3+3 design.

    • Patient Population: Men with progressive mCRPC.

    • Dosing: Patients received a single oral dose of ARN-509 followed by a one-week pharmacokinetic observation period. Subsequently, continuous daily dosing was initiated. Doses were escalated in successive cohorts of patients.

    • Assessments: Safety was monitored through the recording of adverse events. Pharmacokinetic parameters were determined from blood samples. Efficacy was assessed by measuring prostate-specific antigen (PSA) levels and through imaging.

The logical relationship for determining the recommended Phase II dose is illustrated below.

PhaseII_Dose_Selection Preclinical_Data Preclinical Efficacy & Toxicology Data Integration Data Integration & Analysis Preclinical_Data->Integration PhaseI_PK Phase I Pharmacokinetics PhaseI_PK->Integration PhaseI_PD Phase I Pharmacodynamics (e.g., FDHT-PET) PhaseI_PD->Integration PhaseI_Safety Phase I Safety & Tolerability PhaseI_Safety->Integration RP2D Recommended Phase II Dose (240 mg daily) Integration->RP2D

Caption: The integration of multiple data sources led to the selection of the Phase II dose.

Conclusion

The development of ARN-509 (Apalutamide) represents a significant advancement in the treatment of prostate cancer. A key feature of this drug is its achiral nature, which simplifies its synthesis and obviates the complexities associated with stereoisomers. Through a rigorous program of preclinical and clinical evaluation, ARN-509 has been demonstrated to be a potent and selective androgen receptor inhibitor with a favorable safety profile and significant anti-tumor activity in patients with both non-metastatic and metastatic castration-resistant prostate cancer.

References

Methodological & Application

Application Note: Enantioselective Separation of Apalutamide by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a rapid and efficient method for the enantioselective separation of the non-steroidal antiandrogen drug, apalutamide (B1683753), using Supercritical Fluid Chromatography (SFC). The developed protocol offers a significant advantage over traditional High-Performance Liquid Chromatography (HPLC) methods in terms of speed and reduced solvent consumption.[1][2][3] This method is crucial for the pharmaceutical industry in the development and quality control of enantiomerically pure apalutamide, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[4][5]

Introduction

Apalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer.[6][7][8] The molecule possesses a chiral center, and therefore, exists as a pair of enantiomers. Regulatory agencies often require the assessment of individual enantiomers for their pharmacological activity and safety profiles. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering faster analysis times and being a more environmentally friendly alternative to normal and reversed-phase HPLC.[1][2][4][9] This is primarily due to the use of supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity.[9][10] This application note presents a detailed protocol for the baseline separation of apalutamide enantiomers using a polysaccharide-based chiral stationary phase.

Experimental Workflow

The development of the SFC method for apalutamide enantiomer separation follows a systematic approach, as illustrated in the workflow diagram below. This process involves initial screening of chiral stationary phases and mobile phase modifiers, followed by optimization of chromatographic parameters to achieve the desired resolution.

experimental_workflow cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation & Analysis prep Sample Preparation (Apalutamide in Methanol) screen_csp Chiral Stationary Phase (CSP) Screening (e.g., Chiralpak IA, IB, IC, ID) prep->screen_csp Inject screen_mod Co-solvent Screening (Methanol, Ethanol, Isopropanol) screen_csp->screen_mod Select Best CSP opt_params Parameter Optimization - Co-solvent % - Back Pressure - Temperature - Flow Rate screen_mod->opt_params Select Best Co-solvent validation Method Validation (Resolution, Tailing Factor, etc.) analysis Data Acquisition & Analysis opt_params->analysis analysis->validation result Final Method validation->result Meets Criteria

Caption: Experimental workflow for the development of an SFC method for apalutamide enantiomer separation.

Key Parameters in SFC Chiral Separation

The successful separation of enantiomers by SFC is dependent on several critical parameters that influence the chiral recognition mechanism and chromatographic performance. The logical relationship between these parameters is depicted in the diagram below.

References

Protocol for NAAA inhibition assay using ARN 077 enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1] A primary substrate for NAAA is palmitoylethanolamide (B50096) (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[2] PEA exerts its biological effects largely through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling.[1] Inhibition of NAAA is a promising therapeutic strategy for a variety of inflammatory and pain-related disorders, as it leads to an accumulation of PEA, thereby enhancing its beneficial effects.[1]

ARN077 is a potent and selective inhibitor of NAAA.[3][4] Specifically, the biologically active form is the (2S,3R)-enantiomer, with the full chemical name 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl] carbamate.[1][5] This stereospecificity is crucial for its high-affinity interaction with the enzyme.[6][7] ARN077 has been shown to inhibit human NAAA with an IC50 of approximately 7 nM and rat NAAA with an IC50 of 11-45 nM.[1][3] This document provides detailed protocols for assessing the inhibitory activity of the ARN077 enantiomer against NAAA using fluorometric, radiometric, and LC-MS/MS-based assays.

NAAA Signaling Pathway

NAAA is a key regulator of the signaling pathway involving N-acylethanolamines like PEA. By degrading PEA, NAAA reduces the activation of PPAR-α, a nuclear receptor that modulates the expression of genes involved in inflammation and pain.[1][8] Inhibition of NAAA leads to an accumulation of PEA, which in turn enhances the activation of PPAR-α and its downstream anti-inflammatory and analgesic effects.[8]

NAAA_Signaling_Pathway cluster_0 cluster_1 PEA PEA NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Palmitic_Acid_Ethanolamine Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid_Ethanolamine ARN077 ARN077 Enantiomer ARN077->NAAA Inhibition Nucleus Nucleus PPARa->Nucleus Gene_Expression Anti-inflammatory & Analgesic Gene Expression Nucleus->Gene_Expression

NAAA Signaling Pathway Diagram.

Quantitative Data Summary

The inhibitory potency of the active ARN077 enantiomer against NAAA is summarized in the table below. These values are essential for designing experiments and interpreting results.

Inhibitor Target Enzyme IC50 Value Assay Type Reference
ARN077 (active enantiomer)Human NAAA7 nMNot Specified[3][4]
ARN077 (active enantiomer)Recombinant Rat NAAA11 nMNot Specified[1]
ARN077 (active enantiomer)Native Rat Lung NAAA45 ± 3 nMNot Specified[1]

Experimental Protocols

Several methods can be employed to measure NAAA activity and its inhibition by the ARN077 enantiomer. The choice of assay depends on the available equipment, desired throughput, and sensitivity. It is crucial to maintain acidic pH conditions (around 4.5-5.0) to ensure optimal NAAA activity while minimizing the activity of other enzymes like fatty acid amide hydrolase (FAAH).[1]

General Experimental Workflow

The general workflow for an NAAA inhibition assay involves preparing the enzyme source, incubating it with the inhibitor, initiating the enzymatic reaction with a suitable substrate, terminating the reaction, and finally detecting and quantifying the product or remaining substrate.

Experimental_Workflow cluster_workflow start Prepare Enzyme Source (e.g., cell lysate, recombinant protein) preincubation Pre-incubate Enzyme with ARN077 Enantiomer or Vehicle start->preincubation reaction Initiate Reaction by adding Substrate preincubation->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction incubation->termination detection Detection and Quantification termination->detection analysis Data Analysis (IC50 determination) detection->analysis

General workflow for NAAA inhibition assays.
Fluorometric Assay

This high-throughput compatible assay utilizes a synthetic substrate, N-(4-methylcoumarin)palmitamide (PAMCA), which releases a fluorescent product (7-amino-4-methylcoumarin, AMC) upon hydrolysis by NAAA.[1]

Materials:

  • Recombinant human or rat NAAA enzyme

  • NAAA Assay Buffer: 100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5[1]

  • Fluorogenic Substrate: N-(4-methylcoumarin)palmitamide (PAMCA)

  • ARN077 enantiomer stock solution (in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the ARN077 enantiomer in DMSO.

  • In a 96-well plate, add 2 µL of the diluted ARN077 enantiomer or DMSO (for vehicle control) to each well.

  • Add 88 µL of NAAA Assay Buffer containing the NAAA enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of PAMCA substrate solution (prepared in NAAA Assay Buffer) to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity over time.

  • Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the ARN077 enantiomer relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Radiometric Assay

This highly sensitive assay measures the release of a radiolabeled product from a radiolabeled substrate.

Materials:

  • Enzyme source (cell lysates or purified NAAA)

  • Radiolabeled substrate (e.g., [14C]palmitoylethanolamide)

  • NAAA Assay Buffer (as described above)

  • ARN077 enantiomer stock solution (in DMSO)

  • Scintillation cocktail and counter

  • Organic solvent for extraction (e.g., chloroform/methanol mixture)

Procedure:

  • Prepare serial dilutions of the ARN077 enantiomer.

  • In microcentrifuge tubes, pre-incubate the enzyme preparation with the ARN077 enantiomer or vehicle at 37°C for 15 minutes.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled product (e.g., [14C]ethanolamine) will be in the aqueous phase.

  • Transfer an aliquot of the aqueous phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed and determine the percent inhibition and IC50 value as described for the fluorometric assay.

LC-MS/MS-Based Assay

This method offers high specificity and sensitivity by directly measuring the substrate and product.

Materials:

  • Enzyme source

  • Unlabeled substrate (e.g., palmitoylethanolamide)

  • NAAA Assay Buffer

  • ARN077 enantiomer stock solution

  • Internal standards (e.g., deuterated PEA)

  • LC-MS/MS system

Procedure:

  • Perform the enzymatic reaction as described for the radiometric assay, but with the unlabeled substrate.

  • Terminate the reaction by adding a solvent containing the internal standard.

  • Extract the lipids from the reaction mixture.

  • Analyze the samples by LC-MS/MS to quantify the amount of substrate remaining or product formed.

  • Calculate the percent inhibition and IC50 value based on the quantification of the analyte of interest.[2]

References

Application Notes: Utilizing the Enantiomer of ARN-077 as a Negative Control in NAAA Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in regulating the levels of the bioactive lipid palmitoylethanolamide (B50096) (PEA).[1][2] PEA is an endogenous peroxisome proliferator-activated receptor-α (PPAR-α) agonist with well-documented anti-inflammatory and analgesic properties.[3] By degrading PEA, NAAA terminates its signaling, making NAAA a promising therapeutic target for inflammatory and pain-related disorders.[3][4]

ARN-077 is a potent and selective inhibitor of NAAA, demonstrating significant potential in preclinical studies.[5] It is a β-lactone-containing compound that forms a covalent thioester bond with the catalytic cysteine residue (Cys126) of human NAAA.[4][6] Due to its stereochemistry, ARN-077 exists as enantiomers. The (S,R)-enantiomer is the highly active form, while the corresponding (R,S)-enantiomer is significantly less active.[4] This substantial difference in potency makes the less active enantiomer of ARN-077 an ideal negative control for in vitro and cell-based NAAA assays. This document provides detailed protocols and data presentation guidelines for using the ARN-077 enantiomer as a negative control to ensure the specificity of NAAA inhibition in your research.

Data Presentation

The inhibitory activities of ARN-077 and its less active enantiomer against NAAA are summarized below. The stark contrast in their IC50 values underscores the utility of the enantiomer as a negative control.

CompoundTarget EnzymeIC50 ValueReference
ARN-077 Human NAAA7 nM[4]
ARN-077 Human NAAA7.3 nM[6]
ARN-077 Rat NAAA11 nM (recombinant)[5]
ARN-077 Rat NAAA45 ± 3 nM (native)[5]
ARN-077 Enantiomer Rat NAAA3.53 µM[7]
(R)-OOPP (similar β-lactone) Rat NAAA6.0 µM[8]

Signaling Pathway

NAAA is a key regulator of PEA signaling. By inhibiting NAAA, compounds like ARN-077 prevent the degradation of PEA, leading to its accumulation. Elevated PEA levels enhance the activation of PPAR-α, a nuclear receptor that, upon activation, modulates the transcription of genes involved in inflammation, ultimately leading to anti-inflammatory and analgesic effects.

NAAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space PEA_out PEA PEA_in PEA PEA_out->PEA_in Transport NAAA NAAA PEA_in->NAAA Substrate PPARa PPAR-α PEA_in->PPARa Activation Degradation Degradation Products (Palmitic Acid + Ethanolamine) NAAA->Degradation Hydrolysis ARN077 ARN-077 (Active Enantiomer) ARN077->NAAA Inhibition ARN077_neg ARN-077 Enantiomer (Negative Control) ARN077_neg->NAAA Minimal Inhibition Nucleus Nucleus PPARa->Nucleus Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Effects Anti-inflammatory & Analgesic Effects Gene_Expression->Effects

NAAA Signaling and Inhibition

Experimental Protocols

Here we provide two detailed protocols for assessing NAAA inhibition, incorporating ARN-077 as the active inhibitor and its enantiomer as the negative control.

Protocol 1: Biochemical NAAA Inhibition Assay using Recombinant Enzyme

This protocol measures the direct inhibitory effect of the compounds on purified NAAA enzyme activity.

Materials:

  • Recombinant human or rat NAAA

  • NAAA assay buffer: 50 mM sodium phosphate, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT[9]

  • Substrate: Heptadecenoylethanolamide (25 µM) or a suitable fluorogenic substrate[9]

  • ARN-077 (active enantiomer) stock solution (in DMSO)

  • ARN-077 enantiomer (negative control) stock solution (in DMSO)

  • Vehicle control: DMSO

  • Quenching solution: Cold methanol (B129727) with an internal standard (e.g., heptadecanoic acid) for LC-MS analysis[10]

  • 96-well microplate

  • LC-MS system for analysis

Procedure:

  • Compound Preparation: Prepare serial dilutions of ARN-077 and its enantiomer in NAAA assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Enzyme Pre-incubation: In a 96-well plate, add 20 µL of the diluted compounds or vehicle to their respective wells. Add 30 µg of recombinant NAAA protein to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Reaction Incubation: Incubate the plate at 37°C for an additional 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of cold methanol containing the internal standard.[10]

  • Analysis: Analyze the samples by LC-MS to quantify the amount of product formed (e.g., heptadecenoic acid).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based NAAA Inhibition Assay

This protocol assesses the ability of the compounds to inhibit NAAA activity in a cellular context.

Materials:

  • HEK293 cells overexpressing NAAA (or a relevant cell line, e.g., RAW 264.7 macrophages)[9]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ARN-077 and its enantiomer stock solutions (in DMSO)

  • Lysis buffer

  • BCA protein assay kit

  • Reagents and equipment for the biochemical NAAA assay as described in Protocol 1.

Procedure:

  • Cell Culture: Plate the NAAA-overexpressing HEK293 cells in a suitable culture plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of ARN-077, its enantiomer, or vehicle (DMSO) for 1-8 hours.[9]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay.

  • NAAA Activity Measurement: Measure the NAAA activity in the cell lysates using the biochemical assay protocol described above (Protocol 1, steps 4-8), normalizing the activity to the total protein concentration.

  • Data Analysis: Calculate the IC50 values for both compounds based on the inhibition of NAAA activity in the cell lysates.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting NAAA inhibition assays with the appropriate controls.

Experimental_Workflow cluster_setup Assay Setup cluster_compounds Test Articles cluster_reaction Enzymatic Reaction & Analysis cluster_data Data Analysis start Prepare NAAA Source (Recombinant Enzyme or Cell Lysate) plate Plate Compounds and NAAA Source start->plate compounds Prepare Serial Dilutions ARN077 ARN-077 (Active Inhibitor) ARN077_neg ARN-077 Enantiomer (Negative Control) Vehicle Vehicle Control (e.g., DMSO) preincubation Pre-incubate at 37°C plate->preincubation ARN077->plate ARN077_neg->plate Vehicle->plate add_substrate Add Substrate & Incubate preincubation->add_substrate terminate Terminate Reaction add_substrate->terminate analysis Quantify Product (LC-MS or Fluorescence) terminate->analysis calc_inhibition Calculate % Inhibition analysis->calc_inhibition plot Plot Dose-Response Curves calc_inhibition->plot ic50 Determine IC50 Values plot->ic50

NAAA Inhibition Assay Workflow

Conclusion

The use of the less active enantiomer of ARN-077 as a negative control is a critical component of robust NAAA inhibition assays. It allows researchers to confidently attribute the observed inhibitory effects to the specific stereochemical configuration of the active compound, thereby validating on-target activity. The protocols and guidelines presented in these application notes provide a framework for conducting rigorous and reliable NAAA inhibitor screening and characterization studies.

References

Application Notes and Protocols: In Vitro Potency Determination of ARN-077 Enantiomers on the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-077 is recognized as a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA)[1]. Its primary mechanism of action involves increasing the levels of palmitoylethanolamide (B50096) (PEA), which exerts its effects through PPAR-α[1]. While the principal target of ARN-077 is well-established, the comprehensive characterization of a drug candidate requires evaluating its potential off-target effects. The androgen receptor (AR), a key player in various physiological and pathological processes, represents a significant off-target liability for many small molecules[2][3].

These application notes provide detailed protocols for in vitro assays designed to determine the potency of ARN-077 enantiomers, or other test compounds, on the human androgen receptor. The described assays will enable researchers to assess both the binding affinity and the functional activity (agonist or antagonist) of the compounds at the AR. The protocols included are for a competitive radioligand binding assay and a luciferase reporter gene assay, which are standard methods for characterizing interactions with nuclear hormone receptors[4][5][6][7][8].

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs)[9]. Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus[9][10]. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription[9][11].

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Dimer AR Dimer AR_HSP->AR_Dimer Dissociation & Dimerization HSP HSPs AR_HSP->HSP AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE ARE AR_Dimer_N->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Figure 1: Simplified Androgen Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor, allowing for the determination of the compound's binding affinity (Ki)[4][7][8].

Experimental Workflow:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare AR (Recombinant Protein or Cytosol) Incubate Incubate AR, Radioligand, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]Mibolerone) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of ARN-077 Enantiomers Compound_Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., Hydroxyapatite) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze

Figure 2: Workflow for Radioligand Competitive Binding Assay.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol as an alternative)[4][12]

  • Radiolabeled AR ligand (e.g., [³H]Mibolerone)

  • Non-labeled AR ligand (for non-specific binding determination)

  • Test compounds (ARN-077 enantiomers)

  • Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, DTT)

  • Hydroxyapatite (B223615) slurry

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the ARN-077 enantiomers in the assay buffer. Prepare working solutions of the radiolabeled and non-labeled ligands.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the AR preparation. Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add ice-cold hydroxyapatite slurry to each well to adsorb the receptor-ligand complexes. Transfer the contents to a filter plate and wash with cold assay buffer to remove unbound radioligand.

  • Quantification: After washing, add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

AR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to modulate the transcriptional activity of the AR, identifying it as a potential agonist or antagonist[5][6][13].

Experimental Workflow:

reporter_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation_lysis Incubation & Lysis cluster_detection_analysis Detection & Analysis Seed_Cells Seed Cells in a 96-well Plate Transfect Transfect Cells with AR Expression and ARE-Luciferase Reporter Plasmids Seed_Cells->Transfect Treat_Agonist Agonist Mode: Add Serial Dilutions of ARN-077 Enantiomers Transfect->Treat_Agonist Treat_Antagonist Antagonist Mode: Add ARN-077 Enantiomers + a fixed concentration of DHT Transfect->Treat_Antagonist Incubate Incubate for 24-48 hours Treat_Agonist->Incubate Treat_Antagonist->Incubate Lyse Lyse Cells Incubate->Lyse Measure_Luc Measure Luciferase Activity Lyse->Measure_Luc Analyze Data Analysis (EC50 or IC50 Determination) Measure_Luc->Analyze

Figure 3: Workflow for AR Luciferase Reporter Gene Assay.

Materials:

  • Mammalian cell line with low or no endogenous AR expression (e.g., HEK293, PC-3)

  • Human AR expression plasmid

  • Luciferase reporter plasmid containing AREs

  • Transfection reagent

  • Cell culture medium (phenol red-free) and charcoal-stripped fetal bovine serum (CSS)

  • Test compounds (ARN-077 enantiomers)

  • DHT (as a reference agonist)

  • Bicalutamide (as a reference antagonist)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment (Agonist Mode): After transfection, replace the medium with a medium containing serial dilutions of the ARN-077 enantiomers. Include a vehicle control and a DHT positive control.

  • Compound Treatment (Antagonist Mode): To test for antagonistic activity, treat the cells with serial dilutions of the ARN-077 enantiomers in the presence of a fixed concentration of DHT (e.g., its EC80). Include controls for vehicle, DHT alone, and a reference antagonist (e.g., bicalutamide) with DHT.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Agonist Mode: Normalize the luciferase activity to the vehicle control. Plot the normalized activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

    • Antagonist Mode: Normalize the luciferase activity to the DHT-only control. Plot the percentage of inhibition against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.

Data Presentation

The quantitative data from these assays should be summarized in clear and structured tables for easy comparison of the ARN-077 enantiomers.

Table 1: Androgen Receptor Binding Affinity of ARN-077 Enantiomers

CompoundIC50 (nM)Ki (nM)
ARN-077 Enantiomer 1
ARN-077 Enantiomer 2
Reference Compound

Table 2: Functional Activity of ARN-077 Enantiomers at the Androgen Receptor

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
ARN-077 Enantiomer 1
ARN-077 Enantiomer 2
DHT (Reference Agonist)N/A
Bicalutamide (Reference Antagonist)N/A

Disclaimer: These protocols are intended as a guide. Optimization of specific conditions, such as cell number, reagent concentrations, and incubation times, may be necessary for different experimental setups.

References

Application Notes and Protocols for Cell-Based Assays to Investigate Enantioselective Effects on the Androgen Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-077 is recognized as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), playing a role in the modulation of palmitoylethanolamide (B50096) (PEA) levels. While the primary mechanism of ARN-077 is well-established, the pharmacological profiles of its individual enantiomers, particularly concerning off-target effects, remain an area of active investigation. The study of enantiomers is critical in drug development, as stereoisomers of a chiral drug can exhibit significant differences in biological activity, pharmacokinetics, and toxicity.[1][2]

This document provides detailed protocols for cell-based assays designed to investigate the potential and differential effects of the enantiomers of a compound, exemplified by ARN-077, on the androgen receptor (AR) signaling pathway. The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer and other androgen-related conditions.[3][4] Aberrant AR signaling is a key therapeutic target, and identifying compounds that can modulate this pathway is of significant interest.

The following protocols describe two key functional cell-based assays: the Androgen Receptor Nuclear Translocation Assay and the Androgen Receptor-Dependent Reporter Gene Assay. These assays are fundamental in determining whether a compound can act as an agonist or antagonist of the AR.

Androgen Receptor Signaling Pathway

Upon binding to androgens, such as dihydrotestosterone (B1667394) (DHT), the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs) in the cytoplasm, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.[3][7] This signaling cascade is a critical driver of physiological and pathophysiological processes.

Caption: Androgen Receptor Signaling Pathway.

Androgen Receptor (AR) Nuclear Translocation Assay

This assay is designed to determine if a test compound can induce or inhibit the translocation of the androgen receptor from the cytoplasm to the nucleus. This is a key initial step in AR activation.[6][8] The protocol utilizes a cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR) and high-content imaging to quantify the nuclear and cytoplasmic fluorescence intensity.

Experimental Workflow

Caption: Workflow for AR Nuclear Translocation Assay.
Detailed Protocol

Materials:

  • Cell Line: PC-3 cells stably expressing GFP-AR (or a similar cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: RPMI-1640 without phenol (B47542) red, supplemented with 5% charcoal-stripped FBS.

  • Test Compounds: ARN-077 enantiomer 1, ARN-077 enantiomer 2.

  • Positive Control (Agonist): Dihydrotestosterone (DHT).

  • Positive Control (Antagonist): Bicalutamide or Enzalutamide.

  • Vehicle Control: DMSO.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Equipment: 96-well clear-bottom imaging plates, high-content imaging system.

Procedure:

  • Cell Seeding:

    • Seed the GFP-AR expressing cells into a 96-well clear-bottom imaging plate at a density of 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation:

    • Prepare stock solutions of ARN-077 enantiomers, DHT, and the antagonist control in DMSO.

    • Prepare serial dilutions of the test and control compounds in assay medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

      • For agonist testing: Add ARN-077 enantiomers at various concentrations. Include a positive control (e.g., 10 nM DHT) and a vehicle control.

      • For antagonist testing: Pre-incubate the cells with various concentrations of ARN-077 enantiomers for 30 minutes, then add a fixed concentration of DHT (e.g., 10 nM) to all wells except the vehicle control. Include a positive antagonist control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • Cell Fixation and Staining:

    • Carefully aspirate the treatment medium.

    • Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with 100 µL of PBS.

    • Add 100 µL of DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Wash the cells twice with 100 µL of PBS.

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system with appropriate filters for DAPI (nucleus) and GFP (AR).

    • Use image analysis software to quantify the mean fluorescence intensity of GFP in the nuclear (defined by DAPI staining) and cytoplasmic compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence for each well.

Data Presentation
Treatment GroupConcentrationNuclear/Cytoplasmic GFP Ratio (Mean ± SD)
Vehicle (DMSO)0.1%Value
DHT (Agonist)10 nMValue
Bicalutamide (Antagonist) + DHT10 µM + 10 nMValue
ARN-077 Enantiomer 10.1 µMValue
1 µMValue
10 µMValue
ARN-077 Enantiomer 20.1 µMValue
1 µMValue
10 µMValue

AR-Dependent Reporter Gene Assay

This assay measures the transcriptional activity of the androgen receptor in response to a test compound.[3][9] It utilizes a host cell line that contains a reporter gene (e.g., luciferase) under the control of a promoter with androgen response elements (AREs). An increase in reporter gene expression indicates an agonist effect, while a decrease in DHT-induced reporter activity suggests an antagonist effect.

Experimental Workflow

Caption: Workflow for AR-Dependent Reporter Gene Assay.
Detailed Protocol

Materials:

  • Cell Line: LNCaP cells (endogenously express AR) or a stable AR-reporter cell line (e.g., T-47D-ARE).

  • Culture Medium: Appropriate medium for the cell line (e.g., RPMI-1640 for LNCaP) with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Medium: Phenol red-free medium with 5% charcoal-stripped FBS.

  • Test Compounds: ARN-077 enantiomer 1, ARN-077 enantiomer 2.

  • Positive Control (Agonist): Dihydrotestosterone (DHT).

  • Positive Control (Antagonist): Bicalutamide or Enzalutamide.

  • Vehicle Control: DMSO.

  • Reporter Lysis Buffer.

  • Luciferase Assay Reagent.

  • Equipment: 96-well white, clear-bottom plates, luminometer.

Procedure:

  • Cell Seeding:

    • Seed the AR-reporter cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of the test and control compounds in assay medium as described in the previous protocol.

  • Cell Treatment:

    • Remove the culture medium and replace it with 100 µL of the prepared compound dilutions.

      • For agonist testing: Treat cells with a dose-response of each ARN-077 enantiomer. Include a positive control (e.g., 10 nM DHT) and a vehicle control.

      • For antagonist testing: Pre-treat cells with a dose-response of each ARN-077 enantiomer for 30 minutes, followed by the addition of DHT at its EC₅₀ concentration (e.g., 1 nM). Include a positive antagonist control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 20-50 µL of reporter lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

Data Presentation

Agonist Activity of ARN-077 Enantiomers

Treatment GroupConcentrationLuminescence (RLU) (Mean ± SD)Fold Induction vs. Vehicle
Vehicle (DMSO)0.1%Value1.0
DHT (Agonist)10 nMValueValue
ARN-077 Enantiomer 10.1 µMValueValue
1 µMValueValue
10 µMValueValue
ARN-077 Enantiomer 20.1 µMValueValue
1 µMValueValue
10 µMValueValue

Antagonist Activity of ARN-077 Enantiomers

Treatment GroupConcentrationLuminescence (RLU) (Mean ± SD)% Inhibition of DHT Response
Vehicle (DMSO)0.1%ValueN/A
DHT (1 nM)1 nMValue0%
Bicalutamide + DHT10 µM + 1 nMValueValue
ARN-077 Enantiomer 1 + DHT0.1 µM + 1 nMValueValue
1 µM + 1 nMValueValue
10 µM + 1 nMValueValue
ARN-077 Enantiomer 2 + DHT0.1 µM + 1 nMValueValue
1 µM + 1 nMValueValue
10 µM + 1 nMValueValue

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of the enantioselective effects of compounds on the androgen receptor signaling pathway. By employing both the AR nuclear translocation and reporter gene assays, researchers can effectively screen for and differentiate between agonist and antagonist activities of individual enantiomers. This systematic approach is essential for a comprehensive understanding of a chiral drug's pharmacological profile and for identifying potential therapeutic candidates or off-target liabilities.

References

Application Notes and Protocols for In vivo Experimental Design Using ARN-077 Enantiomer in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-077 is a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of fatty acid ethanolamides (FAEs) such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[1][2] The biologically active enantiomer has been identified as (2S,3R)-5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate, with an IC50 of 7 nM for human NAAA.[3] By inhibiting NAAA, ARN-077 increases the endogenous levels of FAEs, which in turn activate the peroxisome proliferator-activated receptor-alpha (PPAR-α). This mechanism underlies the observed antinociceptive and anti-inflammatory effects of ARN-077 in various rodent models.[2][3]

These application notes provide detailed protocols for in vivo experimental designs using the ARN-077 (2S,3R)-enantiomer in rodent models of inflammatory and neuropathic pain.

Data Presentation

In Vitro Activity
TargetSpeciesIC50
NAAAHuman7 nM
In Vivo Efficacy: Anti-inflammatory and Antinociceptive Effects

Carrageenan-Induced Paw Edema and Hyperalgesia in Mice

Topical Administration (1-30% in petrolatum/5% lauric acid)

DosePaw Edema Inhibition (%)Heat Hyperalgesia Reversal (%)
1%Significant reduction observedSignificant reversal observed
10%Dose-dependent reductionDose-dependent reversal
30%Maximum efficacy observedMaximum efficacy observed

Intraplantar Administration (0.005-50 µ g/mouse )

DosePaw Edema Inhibition (%)Heat Hyperalgesia Reversal (%)
0.05 µgSignificant reduction observedSignificant reversal observed
0.5 µgDose-dependent reductionDose-dependent reversal
5 µgFurther reduction observedFurther reversal observed
50 µgMaximum efficacy observedMaximum efficacy observed

Chronic Constriction Injury (Sciatic Nerve Ligation) in Mice

Topical Administration (1-30% once daily)

DoseHeat Hyperalgesia ReversalMechanical Allodynia Reversal
1%Significant reversalSignificant reversal
10%Dose-dependent reversalDose-dependent reversal
30%Maximum efficacy observedMaximum efficacy observed

Signaling Pathway

The proposed mechanism of action for ARN-077 involves the inhibition of NAAA, leading to an accumulation of FAEs, which then activate PPAR-α to produce anti-inflammatory and analgesic effects.

ARN077_Pathway ARN077 ARN-077 ((2S,3R)-enantiomer) NAAA NAAA (N-acylethanolamine acid amidase) ARN077->NAAA inhibits Degradation Degradation Products NAAA->Degradation metabolizes FAEs FAEs (e.g., PEA, OEA) FAEs->NAAA PPARa PPAR-α (Peroxisome Proliferator-Activated Receptor-α) FAEs->PPARa activates Nucleus Nucleus PPARa->Nucleus Gene Target Gene Transcription Nucleus->Gene Effects Anti-inflammatory & Analgesic Effects Gene->Effects

Mechanism of action of the ARN-077 enantiomer.

Experimental Protocols

Formulation of ARN-077 for In Vivo Administration

Topical Administration:

  • Vehicle: Petrolatum containing 5% lauric acid.

  • Preparation: Create a homogenous suspension of ARN-077 in the vehicle at the desired concentration (e.g., 1%, 10%, 30% w/w).

Intraplantar/Subcutaneous Injection:

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Preparation:

    • Dissolve ARN-077 in DMSO to create a stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween-80 and mix.

    • Finally, add saline to reach the final volume and mix thoroughly.

Rodent Models of Pain and Inflammation

1. Carrageenan-Induced Inflammatory Pain

This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats.

  • Procedure:

    • Acclimatize animals to the testing environment.

    • Measure baseline paw volume using a plethysmometer and baseline thermal sensitivity using a plantar test apparatus.

    • Administer ARN-077 or vehicle via the desired route (e.g., topical application to the plantar surface of the hind paw or intraplantar injection).

    • After a specified pretreatment time, induce inflammation by injecting 1-2% λ-carrageenan solution in saline into the plantar surface of the hind paw.

    • Measure paw volume and thermal sensitivity at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Endpoints:

    • Paw edema: Calculated as the percentage increase in paw volume compared to baseline.

    • Thermal hyperalgesia: Measured as a decrease in the paw withdrawal latency to a thermal stimulus.

2. Sciatic Nerve Ligation (Chronic Constriction Injury - CCI)

This model is used to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animal.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Loosely ligate the sciatic nerve with chromic gut sutures at four locations, approximately 1 mm apart.

    • Close the incision with sutures or staples.

    • Allow the animals to recover for a period (e.g., 7-14 days) for the development of neuropathic pain symptoms.

    • Measure baseline mechanical sensitivity using von Frey filaments and thermal sensitivity using a plantar test.

    • Administer ARN-077 or vehicle (e.g., topically to the affected paw) daily.

    • Measure mechanical and thermal sensitivity at various time points after treatment initiation.

  • Endpoints:

    • Mechanical allodynia: Measured as a decrease in the paw withdrawal threshold to von Frey filament stimulation.

    • Thermal hyperalgesia: Measured as a decrease in the paw withdrawal latency to a thermal stimulus.

Experimental Workflow Diagrams

Carrageenan_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_induce Induction cluster_post Post-Treatment Assessment Acclimatization Animal Acclimatization Baseline Baseline Measurements (Paw Volume, Thermal Latency) Acclimatization->Baseline Treatment ARN-077 or Vehicle Administration Baseline->Treatment Carrageenan Carrageenan Injection (Intraplantar) Treatment->Carrageenan Measurements Measure Paw Edema & Thermal Hyperalgesia (Multiple Time Points) Carrageenan->Measurements SNL_Workflow cluster_surgery Surgery & Recovery cluster_base Baseline Assessment cluster_treat_daily Daily Treatment & Assessment Surgery Sciatic Nerve Ligation Surgery Recovery Recovery Period (7-14 days) Surgery->Recovery Baseline_Pain Baseline Pain Measurements (Mechanical & Thermal) Recovery->Baseline_Pain Daily_Treatment Daily ARN-077 or Vehicle Administration Baseline_Pain->Daily_Treatment Daily_Measurement Pain Assessment (Multiple Time Points) Daily_Treatment->Daily_Measurement repeated daily

References

Application of ARN-077 Enantiomers in Competitive Binding Assays for NAAA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid N-palmitoylethanolamide (PEA).[1][2][3] PEA is an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and pain.[4][5] By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby enhancing PPAR-α signaling and exerting anti-inflammatory and analgesic effects.[1][3] This document provides detailed application notes and protocols for utilizing the enantiomers of ARN-077 in competitive binding assays to characterize their inhibitory activity against NAAA.

The stereochemistry of a drug can significantly impact its pharmacological activity.[6] In the case of ARN-077, a clear stereoselectivity has been observed, with one enantiomer being significantly more potent than the other.[7][8] Competitive binding assays, often performed as enzyme inhibition assays in this context, are essential for quantifying the inhibitory potency (e.g., IC50) of each enantiomer and understanding the structure-activity relationship.

Signaling Pathway

NAAA is a key enzyme in the endocannabinoid system, specifically modulating the levels of PEA. The inhibition of NAAA by compounds like ARN-077 leads to the accumulation of PEA, which then activates PPAR-α. This nuclear receptor subsequently forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on DNA, leading to the transcription of genes that suppress inflammation.[4][9]

NAAA_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Lysosome cluster_2 Nucleus PEA_synthesis PEA Synthesis PEA PEA PEA_synthesis->PEA NAAA NAAA Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid Degradation ARN077 ARN-077 ARN077->NAAA Inhibition PPARa PPAR-α RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Transcription Anti-inflammatory Gene Transcription PPRE->Gene_Transcription Activation PEA->NAAA PEA->PPARa Activation Experimental_Workflow A Prepare serial dilutions of ARN-077 enantiomers in DMSO B Add diluted compounds or DMSO (control) to 96-well plate A->B C Add recombinant NAAA enzyme to all wells except blank B->C D Pre-incubate at 37°C for 15 min C->D E Initiate reaction with fluorogenic substrate D->E F Measure fluorescence kinetically at 37°C E->F G Calculate reaction rates and percent inhibition F->G H Plot data and determine IC50 values G->H Logical_Relationship cluster_0 High Inhibitor Concentration cluster_1 Low Inhibitor Concentration A1 [Inhibitor] ↑ B1 Enzyme-Inhibitor Complex ↑ A1->B1 C1 Enzyme-Substrate Complex ↓ B1->C1 D1 Fluorescent Product ↓ (Signal ↓) C1->D1 A2 [Inhibitor] ↓ B2 Enzyme-Inhibitor Complex ↓ A2->B2 C2 Enzyme-Substrate Complex ↑ B2->C2 D2 Fluorescent Product ↑ (Signal ↑) C2->D2

References

Troubleshooting & Optimization

Technical Support Center: NAAA Inhibitor In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for an NAAA activity assay?

A1: NAAA is a lysosomal enzyme that functions optimally under acidic conditions. For in vitro assays, it is crucial to maintain a pH between 4.5 and 5.0 to ensure maximal enzyme activity and to minimize the activity of other enzymes like fatty acid amide hydrolase (FAAH).[1][2][3]

Q2: My NAAA inhibitor is not showing any effect in a cell-based assay. What are the possible reasons?

A2: Several factors could contribute to a lack of inhibitor activity in a cell-based assay:

  • Low NAAA expression: The cell line you are using may not express sufficient levels of NAAA. It is advisable to confirm NAAA expression using techniques like Western blot or qPCR.[1]

  • Inhibitor cell permeability: The inhibitor may not be able to cross the cell membrane to reach the lysosome where NAAA is located.[1][4]

  • Inhibitor instability: The inhibitor might be degrading in the cell culture media. Prepare fresh stock solutions and add them to the media immediately before the experiment.[1]

Q3: I am observing high background fluorescence in my fluorometric NAAA assay. How can I reduce it?

A3: High background fluorescence can be caused by a few factors:

  • Compound autofluorescence: The inhibitor itself might be fluorescent at the excitation and emission wavelengths used for detection. It is important to test the fluorescence of the compounds alone.[2][5]

  • Incomplete removal of culture medium: Remnants of the culture medium can contribute to background fluorescence. Ensure complete removal of the medium before adding the assay buffer.[2]

  • Non-enzymatic substrate degradation: Include a no-enzyme control to measure any substrate breakdown that is not due to NAAA activity.[6]

Q4: How can I be sure that the observed effects are due to NAAA inhibition and not off-target effects?

A4: To confirm that the observed phenotype is a direct result of NAAA inhibition, several control experiments are recommended:

  • Use an inactive analog: If available, a structurally similar but inactive analog of the inhibitor should be used as a negative control.

  • NAAA knockdown/knockout cells: The inhibitor should have no effect in cells where NAAA has been knocked down or knocked out.[1]

  • Measure NAAA substrate accumulation: Confirm target engagement by measuring the intracellular accumulation of NAAA substrates like palmitoylethanolamide (B50096) (PEA) using LC/MS.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during NAAA inhibitor in vitro assays.

Problem Potential Cause Recommended Solution
No or low enzyme activity Inactive enzyme due to improper storage or handling.Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[4] Use a fresh aliquot for each experiment.
Incorrect assay buffer pH or composition.Verify the pH of the buffer is between 4.5 and 5.0.[1][2] Ensure all buffer components are at the correct concentration.
Substrate degradation.Prepare fresh substrate solutions for each experiment.
Inconsistent IC50 values between experiments Inconsistent pre-incubation time.Standardize the pre-incubation time for the enzyme and inhibitor across all experiments. A pre-incubation of 15-30 minutes at 37°C is common.[1][5][7]
Inhibitor precipitation.Visually inspect for any precipitate. Test the solubility of the inhibitor in the assay buffer. Consider using a different solvent or lowering the final concentration.[6]
Substrate concentration not optimal for IC50 determination.Use a substrate concentration at or near the Km value for competitive inhibitors.[4]
High variability in replicate wells Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of reagents in each well.[2]
Edge effects in microplates.Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.[8]
Cell seeding non-uniformity (cell-based assays).Ensure a single-cell suspension before seeding and mix the cell suspension between plating.[2]
High cytotoxicity observed in cell-based assays Inhibitor concentration is too high.Perform a dose-response curve to determine the lowest effective and non-toxic concentration. Include a cell viability assay (e.g., MTT, trypan blue).[1]
High concentration of solvent (e.g., DMSO).Keep the final DMSO concentration low (typically ≤0.5%) and consistent across all wells.[4]

Experimental Protocols

Biochemical NAAA Activity Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory potency of a compound against recombinant NAAA using a fluorogenic substrate.

Materials:

  • Recombinant human or rodent NAAA

  • NAAA Assay Buffer: 50 mM sodium phosphate, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT.[1]

  • Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA) stock solution in DMSO.

  • Test Inhibitor: Serial dilutions in DMSO.

  • 96-well, black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm).[3][5]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for vehicle control) to each well.

  • Add 88 µL of NAAA Assay Buffer containing the recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Initiate the reaction by adding 10 µL of the PAMCA substrate solution to each well. The final substrate concentration should be at or near its Km value.[5]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and monitor the increase in fluorescence over time.

Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well.

  • Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][9]

Cell-Based NAAA Activity Assay

This protocol assesses the ability of an inhibitor to block NAAA activity in intact cells.

Materials:

  • HEK293 cells overexpressing NAAA (or another suitable cell line).[2]

  • Complete cell culture medium.

  • Test Inhibitor: Serial dilutions in culture medium.

  • Phosphate-Buffered Saline (PBS).

  • NAAA Assay Buffer (as above).

  • Fluorogenic Substrate (PAMCA).

  • 96-well, black, clear-bottom microplate.

Procedure:

  • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[2]

  • Remove the culture medium and wash the cells once with PBS.

  • Add 50 µL of medium containing the desired concentrations of the inhibitor or vehicle control.

  • Pre-incubate the cells with the inhibitor for 1-8 hours at 37°C.[1]

  • Remove the inhibitor-containing medium and wash the cells with PBS.

  • Lyse the cells by adding 50 µL of NAAA Assay Buffer and incubating for 15 minutes.

  • Initiate the reaction by adding 10 µL of the PAMCA substrate solution to each well.

  • Measure fluorescence as described in the biochemical assay protocol.

Data Analysis:

  • Determine the protein concentration of the cell lysates to normalize the activity.

  • Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.

Data Presentation

Table 1: Selectivity Profile of a Hypothetical NAAA Inhibitor (Compound Y)

EnzymeIC50 (nM)Notes
NAAA 25 Primary Target
FAAH>10,000Selective over FAAH.[1]
Monoacylglycerol Lipase (MGL)>10,000Selective over MGL.[1]
Acid Ceramidase7,500Structurally and functionally related to NAAA.[1]

Visualizations

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_nucleus Nucleus NAPE-PLD NAPE-PLD PEA PEA NAPE-PLD->PEA Synthesis NAPE NAPE NAPE->NAPE-PLD NAAA NAAA PEA->NAAA Degradation PPARa PPAR-α PEA->PPARa Activation NAAA_Inhibitor NAAA Inhibitor NAAA_Inhibitor->NAAA Inhibition Degradation_Products Palmitic Acid + Ethanolamine NAAA->Degradation_Products PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression ↓ Pro-inflammatory Gene Expression PPRE->Gene_Expression

Caption: NAAA signaling pathway and the mechanism of its inhibition.

References

Technical Support Center: Overcoming Stability Challenges with β-Lactone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address stability issues encountered when working with β-lactone compounds in various assays.

Frequently Asked Questions (FAQs)

Q1: My β-lactone compound shows variable activity in my assays. What could be the cause?

A1: The high reactivity of the strained four-membered ring in β-lactones makes them susceptible to degradation, which can lead to inconsistent results. The primary cause of instability is hydrolysis, where the lactone ring is opened by water or other nucleophiles present in the assay buffer. This degradation is highly dependent on pH and temperature.

Q2: What are the optimal storage conditions for β-lactone compounds?

A2: To ensure the longest possible shelf-life, β-lactone compounds should be stored as a dry powder or in an anhydrous aprotic solvent such as DMSO at -80°C. It is crucial to use anhydrous solvents and to minimize exposure to moisture and atmospheric humidity when preparing and handling stock solutions. For aqueous solutions, it is recommended to prepare them fresh for each experiment and use them immediately, as their stability is significantly reduced.

Q3: How does pH affect the stability of β-lactones?

A3: β-Lactones are generally most stable under acidic to neutral conditions (pH < 7). Basic conditions (pH > 7.5) significantly accelerate the rate of hydrolysis, leading to rapid degradation of the compound. Therefore, it is critical to control the pH of your assay buffers.

Q4: Can other components in my assay buffer affect the stability of my β-lactone compound?

A4: Yes, any nucleophilic species in your buffer can react with and inactivate your β-lactone. Common culprits include primary and secondary amines (e.g., Tris buffer), thiols (e.g., DTT or β-mercaptoethanol), and even some biological buffers themselves. It is advisable to use non-nucleophilic buffers such as HEPES or phosphate (B84403) buffers.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of the β-lactone inhibitor.
Possible Cause Suggested Solution
Compound Degradation Prepare fresh stock solutions in anhydrous DMSO. When diluting into aqueous buffer for the assay, do so immediately before use. Consider performing a time-course experiment to assess the stability of the compound in your assay buffer.
Hydrolysis in Assay Buffer Check the pH of your assay buffer. If it is neutral to basic, consider lowering the pH if your experimental system allows. Avoid nucleophilic buffers like Tris.
Reaction with Other Assay Components Identify and remove any nucleophilic components from your assay, such as reducing agents, if they are not essential for the experiment. If they are necessary, add them at the last possible moment before measurement.
Issue 2: High background signal or non-specific labeling in Activity-Based Protein Profiling (ABPP).
Possible Cause Suggested Solution
Probe Instability Prepare the β-lactone probe solution immediately before use. Minimize the incubation time of the probe with the proteome to what is necessary for labeling the target, to reduce the chance of non-specific reactions.
Excess Probe Concentration Titrate the concentration of your β-lactone probe to find the optimal concentration that provides good labeling of the target with minimal background.
Non-specific Binding Include appropriate controls, such as heat-inactivated proteome or competition experiments with a known inhibitor, to differentiate specific from non-specific binding.

Quantitative Stability Data

The stability of β-lactones is highly dependent on their structure, the solvent, pH, and temperature. The following table summarizes available quantitative data on the half-life of representative β-lactones under different conditions.

CompoundSolvent/BufferpHTemperature (°C)Half-lifeCitation
β-PropiolactoneWater7.425~3.5 hours[1]
β-PropiolactoneCitrate Buffer7.822~2 hours[2]
β-PropiolactoneWater-3724-32 minutes[3]
β-PropiolactoneWater-416-20 hours[3]

Experimental Protocols

Protocol 1: Preparation and Storage of β-Lactone Stock Solutions
  • Materials :

  • Procedure :

    • Allow the vial containing the lyophilized β-lactone to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen), add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (typically 10-50 mM).

    • Cap the vial tightly and vortex gently until the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

    • Store the aliquots at -80°C.

Protocol 2: Serine Hydrolase Inhibition Assay

This protocol describes a general procedure for assessing the inhibitory activity of a β-lactone against a purified serine hydrolase using a fluorogenic substrate.

  • Materials :

    • Purified serine hydrolase

    • Fluorogenic substrate for the enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

    • β-lactone inhibitor stock solution (in anhydrous DMSO)

    • DMSO (for control)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure :

    • Prepare a dilution series of the β-lactone inhibitor in the assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

    • In the wells of the microplate, add the diluted inhibitor or vehicle control.

    • Add the purified serine hydrolase to each well to a final concentration appropriate for the assay.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to react with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

    • Data Analysis : Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Handling β-Lactones cluster_prep Stock Solution Preparation cluster_assay Assay Protocol start Lyophilized β-Lactone dissolve Dissolve in Anhydrous DMSO (Inert Atmosphere) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store dilute Prepare Fresh Dilution in Aqueous Buffer store->dilute incubate Incubate with Enzyme/Cells dilute->incubate measure Measure Activity incubate->measure troubleshooting_logic Troubleshooting Inconsistent β-Lactone Activity start Inconsistent/Low Activity Observed check_compound Is the compound degraded? start->check_compound check_buffer Is the buffer appropriate? check_compound->check_buffer No sol_compound Prepare fresh stock solution. Use immediately after dilution. check_compound->sol_compound Yes check_components Are there interfering components? check_buffer->check_components No sol_buffer Check pH (aim for < 7.5). Use non-nucleophilic buffer (e.g., HEPES). check_buffer->sol_buffer Yes sol_components Remove non-essential nucleophiles (e.g., DTT, Tris). check_components->sol_components Yes re_evaluate Re-run Assay check_components->re_evaluate No sol_compound->re_evaluate sol_buffer->re_evaluate sol_components->re_evaluate endocannabinoid_pathway Endocannabinoid Signaling Pathway and Serine Hydrolase Targets cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor MGLL MGLL (Monoacylglycerol Lipase) TwoAG_degradation 2-AG -> Arachidonic Acid MGLL->TwoAG_degradation DAGL DAGL (Diacylglycerol Lipase) TwoAG_synthesis DAG -> 2-AG DAGL->TwoAG_synthesis TwoAG 2-AG TwoAG_synthesis->TwoAG FAAH FAAH (Fatty Acid Amide Hydrolase) Anandamide_degradation Anandamide -> Arachidonic Acid FAAH->Anandamide_degradation TwoAG->CB1 Retrograde Signaling TwoAG->MGLL beta_lactone β-Lactone Probe (e.g., for MGLL) beta_lactone->MGLL Inhibits

References

Technical Support Center: Chiral Separation of ARN-509 (Apalutamide) Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the chiral separation of ARN-509 (Apalutamide) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating ARN-509 enantiomers?

A1: The primary challenge lies in the nature of enantiomers themselves. They possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard (achiral) chromatography methods. Achieving separation requires the use of a chiral environment, typically a chiral stationary phase (CSP), that interacts differently with each enantiomer, leading to different retention times. The highly specific nature of these interactions means that even small changes to the chromatographic system can significantly impact selectivity.[1]

Q2: Which chromatographic techniques are most suitable for ARN-509 chiral separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for chiral separations in the pharmaceutical industry.[2][3] SFC is often preferred due to its advantages, including faster analysis times, reduced organic solvent consumption, and higher efficiency, which stem from the low viscosity and high diffusivity of supercritical CO2 used as the main mobile phase.[3][4]

Q3: What type of chiral stationary phase (CSP) is recommended for ARN-509?

A3: Polysaccharide-based CSPs are the most popular and successful columns for a wide range of chiral compounds, including pharmaceuticals.[5][6] Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives [e.g., Chiralpak® AD, AS, IA, IB, IC, and Chiralcel® OD, OJ] are excellent starting points for method development for ARN-509 enantiomers. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[7]

Q4: How do I select the appropriate mobile phase for my separation?

A4: Mobile phase selection is critical and depends on the technique (HPLC vs. SFC) and the chosen CSP.

  • For SFC: The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol (B129727), ethanol (B145695), or isopropanol).[7] Protic organic modifiers like alcohols are preferred as they can deactivate active sites on the column support material and enhance selectivity.[7]

  • For HPLC (Normal Phase/Polar Organic Mode): Common mobile phases are mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier. In polar organic mode, pure alcohols or acetonitrile (B52724) may be used.[6]

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, or triethylamine (B128534) - TEA) can dramatically improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4]

Q5: My resolution is poor. What is the first parameter I should adjust?

A5: The composition of the mobile phase, specifically the type and concentration of the organic modifier, is generally the most critical parameter for optimizing selectivity in chiral separations.[8] Systematically varying the percentage of the alcohol modifier is a robust first step. If that fails, trying a different alcohol (e.g., switching from methanol to ethanol or isopropanol) can significantly alter selectivity.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of ARN-509 enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

If the enantiomeric peaks are co-eluting or have very low resolution (Rs < 1.5), follow this troubleshooting workflow.

G start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp change_csp Screen different CSPs (e.g., Chiralpak AD, IA, Chiralcel OD) check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->check_mp change_modifier_conc Vary modifier concentration (e.g., 5% to 40% in SFC) check_mp->change_modifier_conc No check_temp_flow Are temperature and flow rate optimal? check_mp->check_temp_flow Yes change_modifier_type Change alcohol modifier (MeOH -> EtOH -> IPA) add_additive Introduce an additive (e.g., 0.1% TFA or TEA) change_modifier_type->add_additive change_modifier_conc->change_modifier_type add_additive->check_temp_flow adjust_flow Reduce flow rate check_temp_flow->adjust_flow No success Resolution Achieved check_temp_flow->success Yes adjust_temp Vary column temperature (e.g., 10°C to 40°C) adjust_temp->success adjust_flow->adjust_temp

Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing or Asymmetry

Peak tailing can compromise resolution and quantification accuracy. It often indicates secondary, undesirable interactions.

  • Cause: Strong adsorption of the analyte to active sites (e.g., free silanols) on the stationary phase or issues with the sample solvent.

  • Solutions:

    • Introduce an Additive: This is often the most effective solution. For a molecule like ARN-509, which has basic nitrogen atoms, an acidic additive like TFA might be effective. Conversely, if interactions are with acidic sites, a basic additive like TEA or diethylamine (B46881) (DEA) can significantly improve peak shape.[9]

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with or weaker than the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[9]

    • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try reducing the amount of sample injected.

Issue 3: Poor Reproducibility (Shifting Retention Times)

Inconsistent retention times can make peak identification and quantification unreliable.

  • Cause: This issue is often related to insufficient column equilibration or instability in the mobile phase or temperature. Chiral stationary phases can require longer equilibration times than standard reversed-phase columns.[10]

  • Solutions:

    • Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially important after changing mobile phase composition.

    • Use a Column Oven: Maintain a stable and consistent column temperature. Even minor temperature fluctuations can affect chiral recognition and alter retention times.[10]

    • Precise Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure the composition is measured accurately. For SFC, ensure the CO2 supply is consistent and the modifier is accurately mixed.

Data Presentation: Starting Conditions for Method Development

Since a universally validated method is not publicly available, the following tables provide recommended starting points for developing a chiral separation method for ARN-509 based on common practices for similar pharmaceutical compounds.

Table 1: Recommended Starting Conditions for SFC

Parameter Recommended Setting Notes
Chiral Columns Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJ Screen multiple columns to find initial selectivity. Immobilized phases (IA, IB, etc.) are often more robust.[9]
Mobile Phase CO2 / Methanol (or Ethanol) Start with a gradient (e.g., 5% to 40% modifier over 10 min) for screening.
Additive 0.1% TFA or 0.1% TEA Additives can drastically improve peak shape and selectivity.
Flow Rate 2.0 - 4.0 mL/min Higher flow rates are possible in SFC, leading to faster analysis.[4]
Back Pressure 120 - 150 bar Maintain consistent back pressure for reproducible results.
Temperature 25°C - 40°C Temperature can influence selectivity; screening different temperatures is advised.[4]

| Detection | UV at ~270 nm or 225 nm | Based on reported achiral methods for Apalutamide (B1683753).[11][12] |

Table 2: Recommended Starting Conditions for HPLC (Normal Phase)

Parameter Recommended Setting Notes
Chiral Columns Chiralpak AD, AS; Chiralcel OD, OJ Polysaccharide columns are highly effective in normal phase mode.
Mobile Phase Hexane / Isopropanol (IPA) or Ethanol (EtOH) Start with an isocratic mixture, e.g., 90:10 (Hexane:Alcohol).
Additive 0.1% TFA or 0.1% DEA DEA is often used in normal phase to improve peak shape for basic compounds.
Flow Rate 0.5 - 1.0 mL/min Lower flow rates can sometimes improve resolution in HPLC.[10]
Temperature 25°C Maintain a constant temperature using a column oven.

| Detection | UV at ~270 nm or 225 nm | Based on reported achiral methods for Apalutamide.[11][12] |

Experimental Protocols

Protocol 1: Generic SFC Screening for ARN-509 Enantiomers

This protocol outlines a systematic approach to screen for initial separation conditions using SFC.

G prep_sample 1. Prepare Sample Dissolve ARN-509 racemate in Methanol (e.g., 1 mg/mL) setup_sfc 2. Configure SFC System Set Back Pressure: 150 bar Set Temperature: 40°C Set Flow Rate: 3 mL/min prep_sample->setup_sfc screen_cols 3. Screen Chiral Columns Install Column 1 (e.g., Chiralpak IA) setup_sfc->screen_cols run_gradient 4. Run Screening Gradient Mobile Phase A: CO2 Mobile Phase B: Methanol Gradient: 5-40% B in 8 min, hold 2 min screen_cols->run_gradient eval_results 5. Evaluate Chromatogram Check for any separation between enantiomers run_gradient->eval_results next_col 6. Repeat for Other Columns (e.g., Chiralpak IB, Chiralcel OD) eval_results->next_col optimize 7. Optimize Promising Conditions Select best column/modifier combination and perform isocratic runs, vary temperature, and test additives next_col->optimize

Caption: Experimental workflow for SFC screening of ARN-509 enantiomers.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of racemic ARN-509 in methanol at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the SFC back pressure regulator to 150 bar.

    • Set the column oven temperature to 40°C.

    • Set the total flow rate to 3 mL/min.

  • Column Screening:

    • Install the first chiral column to be screened (e.g., Chiralpak IA, 150 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

  • Gradient Run:

    • Perform a generic screening gradient using CO2 as mobile phase A and an alcohol (Methanol is a good first choice) as mobile phase B.

    • A typical gradient is 5% to 40% B over 8-10 minutes.

    • Monitor the separation using a UV detector.

  • Evaluation: Analyze the resulting chromatogram for any signs of peak splitting or separation. A partial separation is a positive result at this stage.

  • Iteration: Repeat steps 3-5 for a set of diverse polysaccharide-based chiral columns.

  • Optimization: Once a column and modifier show promise, proceed to optimize the separation by running isocratic methods, testing different additives (TFA, TEA), and varying the column temperature and flow rate to maximize resolution.

References

Technical Support Center: Chiral HPLC Methods for Apalutamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the development and optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of apalutamide (B1683753) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common chiral stationary phases (CSPs) for separating apalutamide enantiomers?

A1: Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including those with structures similar to apalutamide. Coated and immobilized amylose (B160209) and cellulose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) or tris(5-chloro-2-methylphenylcarbamate) derivatives, are common starting points for method development.

Q2: What mobile phases are typically used for the chiral separation of apalutamide?

A2: The choice of mobile phase is critical and depends on the selected CSP. For normal-phase chromatography, mixtures of alkanes (like n-hexane or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are frequently used. In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions are common. The addition of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) in small concentrations (e.g., 0.1%) can significantly improve peak shape and resolution.

Q3: What detection wavelength is recommended for apalutamide?

A3: Apalutamide exhibits UV absorbance. A common detection wavelength is around 270 nm, which provides good sensitivity for this compound. However, it is always recommended to determine the UV maximum by scanning the analyte's spectrum to ensure optimal detection.

Chiral HPLC Method Development Guide

Developing a robust chiral HPLC method requires a systematic approach. The following workflow outlines the key steps from initial screening to method finalization.

cluster_0 Method Development Workflow start Define Separation Goal (e.g., Baseline Resolution) csp_screening 1. CSP Screening (e.g., Amylose vs. Cellulose derivatives) start->csp_screening mp_screening 2. Mobile Phase Screening (Normal vs. Reversed-Phase) csp_screening->mp_screening optimization 3. Method Optimization (Modifier %, Flow Rate, Temp.) mp_screening->optimization final Final Method optimization->final

Caption: A typical workflow for chiral HPLC method development.

Experimental Protocol: Chiral Stationary Phase (CSP) and Mobile Phase Screening

Objective: To identify a suitable CSP and mobile phase system for the separation of apalutamide enantiomers.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)

  • Apalutamide racemic standard

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (B145695) (EtOH), acetonitrile (ACN), methanol (MeOH)

  • Additives: Trifluoroacetic acid (TFA), diethylamine (DEA)

2. Standard Preparation:

  • Prepare a stock solution of racemic apalutamide in a suitable solvent (e.g., 1:1 mixture of hexane/IPA) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for injection.

3. Chromatographic Conditions for Screening:

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Columns Test each CSP individuallyTest each CSP individually
Mobile Phase n-Hexane/IPA (e.g., 90:10, 80:20 v/v)ACN/Water (e.g., 50:50, 60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 270 nmUV at 270 nm
Injection Vol. 10 µL10 µL

4. Procedure:

  • Equilibrate the first column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the apalutamide standard and record the chromatogram.

  • Evaluate the chromatogram for any separation between the enantiomers. Calculate the resolution (Rs).

  • Repeat the process for each CSP and mobile phase combination listed in the table.

  • If peak shape is poor, introduce an additive. For acidic compounds, a basic additive like DEA (0.1%) may help. For basic compounds, an acidic additive like TFA (0.1%) may be beneficial.

5. Evaluation:

  • Compare the resolution, retention times, and peak shapes obtained from each condition.

  • Select the CSP and mobile phase system that provides the best initial separation for further optimization. A resolution value (Rs) greater than 1.5 is generally desired.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of apalutamide enantiomers.

cluster_1 Troubleshooting Common Issues issue Observed Problem no_res No or Poor Resolution (Rs < 1.5) issue->no_res peak_tail Peak Tailing or Fronting issue->peak_tail ret_drift Retention Time Drift issue->ret_drift sol_no_res Solution: - Change mobile phase modifier % - Try a different CSP - Optimize temperature no_res->sol_no_res sol_peak_tail Solution: - Add mobile phase additive (0.1% TFA/DEA) - Adjust mobile phase pH - Check for column contamination peak_tail->sol_peak_tail sol_ret_drift Solution: - Ensure proper column equilibration - Check for pump leaks - Verify mobile phase composition ret_drift->sol_ret_drift

Caption: A decision tree for troubleshooting common HPLC problems.

Q4: I am seeing no separation or very poor resolution (Rs < 1.5) between the enantiomers. What should I do?

A4: Poor resolution is a common challenge in chiral separations. Consider the following adjustments:

  • Optimize Mobile Phase Composition:

    • Normal Phase: The percentage of the alcohol modifier is a critical parameter. Decreasing the alcohol (e.g., IPA) content in the mobile phase will generally increase retention times and may improve resolution. Try adjusting the modifier percentage in small increments (e.g., 2%).

    • Reversed Phase: Vary the ratio of organic solvent (e.g., ACN) to the aqueous phase.

  • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can alter the selectivity and improve separation.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance enantiomeric resolution, although it will increase analysis time. Try operating at 15 °C or 20 °C.

  • Try a Different CSP: If optimization of the mobile phase and temperature does not yield satisfactory results, the chosen CSP may not be suitable. Screen other CSPs with different chiral selectors.

Example Optimization Data (Hypothetical)

ColumnMobile Phase (n-Hexane/IPA)Flow Rate (mL/min)Temp (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Amylose CSP-A90:101.0258.59.21.3
Amylose CSP-A95:51.02512.113.51.8
Amylose CSP-A95:50.82515.116.92.0
Amylose CSP-A95:51.02013.214.92.2

Q5: My peaks are tailing or showing fronting. How can I improve the peak shape?

A5: Poor peak shape can compromise resolution and integration accuracy.

  • Use Mobile Phase Additives: The most common cause of peak tailing for compounds like apalutamide is secondary interactions with the stationary phase.

    • Adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) can significantly improve peak symmetry by masking active sites on the silica support. The choice of additive depends on the analyte's nature.

  • Adjust Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Check for Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Q6: The retention times are drifting or are not reproducible. What is the cause?

A6: Unstable retention times can indicate a problem with the HPLC system or the method's stability.

  • Insufficient Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is equilibrated with the mobile phase until a stable baseline and consistent retention times are observed for several consecutive injections.

  • Mobile Phase Instability: In normal-phase chromatography, the evaporation of the more volatile component (e.g., n-hexane) can alter the mobile phase composition over time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable and consistent. Even small fluctuations in ambient temperature can affect retention times if a column heater/cooler is not used.

  • Pump Issues: Check the HPLC pump for leaks or pressure fluctuations, as these can lead to inconsistent flow rates and, consequently, shifting retention times.

Addressing poor solubility of ARN 077 enantiomer in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of the ARN-077 enantiomer in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is ARN-077 and its enantiomer?

ARN-077 is a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA) enzyme.[1][2] NAAA is responsible for the degradation of the endogenous lipid signaling molecule N-palmitoylethanolamine (PEA), which is involved in anti-inflammatory and analgesic pathways. By inhibiting NAAA, ARN-077 increases the levels of PEA, leading to potential therapeutic effects in pain and inflammation.[1][2] Like many chiral molecules, ARN-077 exists as a pair of enantiomers. The biological activity can differ significantly between enantiomers. Reports indicate that one enantiomer of ARN-077 is significantly more active than the other, with the less active enantiomer showing an IC50 of 3.53 μM for rat NAAA.[3]

Q2: Why does the ARN-077 enantiomer have poor aqueous solubility?

The poor aqueous solubility of the ARN-077 enantiomer is primarily due to its molecular structure. Like many small molecule inhibitors, it is a lipophilic compound, meaning it has a tendency to dissolve in fats, oils, and non-polar solvents rather than in water-based solutions like aqueous buffers.[4][5] This characteristic is common for drugs designed to cross cell membranes to reach intracellular targets.

Q3: What are the common consequences of poor solubility in my experiments?

Poor aqueous solubility can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, appearing as visible particles, a film, or cloudiness. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

  • Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable and non-reproducible experimental results.

  • Reduced Bioavailability: In cell-based assays or in vivo studies, poor solubility limits the amount of compound available to interact with its target.[4][5]

Troubleshooting Guide: Addressing Poor Solubility

This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with the ARN-077 enantiomer.

Initial Observation: Compound Precipitation Upon Dilution

If you observe precipitation when diluting your ARN-077 enantiomer stock solution into an aqueous buffer, follow this workflow:

G start Start: ARN-077 Enantiomer Precipitates in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the solvent system optimal? check_concentration->check_solvent No lower_concentration->check_solvent use_cosolvent Action: Use a co-solvent system (e.g., with PEG300, Tween-80) check_solvent->use_cosolvent No check_ph Is the buffer pH appropriate? check_solvent->check_ph Yes use_cosolvent->check_ph adjust_ph Action: Adjust buffer pH check_ph->adjust_ph No use_cyclodextrin Consider advanced formulation: Use cyclodextrins (SBE-β-CD) check_ph->use_cyclodextrin Yes adjust_ph->use_cyclodextrin success Success: Soluble Solution use_cyclodextrin->success fail Still Insoluble: Consult further formulation strategies use_cyclodextrin->fail

Figure 1: Troubleshooting workflow for ARN-077 enantiomer precipitation.
Recommended Actions & Protocols

The simplest first step is to reduce the final concentration of the ARN-077 enantiomer in your aqueous buffer. The compound may be exceeding its solubility limit.

For many research applications, a co-solvent system is effective. The initial stock solution is typically prepared in 100% DMSO.[6][7] Subsequent dilutions for working solutions can be made in a mixture of solvents.

Table 1: Recommended Co-Solvent Formulations for ARN-077

FormulationCompositionAchievable ConcentrationReference
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (7.14 mM)[2]
Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (7.14 mM)[2]
Formulation 3 10% DMSO, 90% Corn Oil (for in vivo)≥ 2.08 mg/mL (7.14 mM)[1]

Protocol 1: Preparation of a 1 mL Working Solution using Formulation 1

  • Prepare a high-concentration stock solution of the ARN-077 enantiomer in 100% DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix thoroughly.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.

Protocol 2: Preparation of a 1 mL Working Solution using Formulation 2 (with SBE-β-CD)

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This may require gentle warming and stirring.

  • Prepare a high-concentration stock solution of the ARN-077 enantiomer in 100% DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add 100 µL of the DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly by vortexing until the solution is clear.

Experimental Protocols

Protocol 3: General Kinetic Solubility Assay

This protocol allows you to determine the approximate kinetic solubility of the ARN-077 enantiomer in a buffer of your choice.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Serially Dilute in DMSO prep_stock->serial_dilute dilute_buffer 3. Dilute DMSO stocks into aqueous buffer (1:50) serial_dilute->dilute_buffer incubate 4. Incubate for 1-2 hours at room temperature dilute_buffer->incubate measure 5. Measure turbidity (e.g., nephelometry or OD) incubate->measure plot_data 6. Plot turbidity vs. concentration measure->plot_data determine_sol 7. Determine solubility limit (concentration before precipitation) plot_data->determine_sol

Figure 2: Workflow for a kinetic solubility assay.
  • Prepare Stock Solution: Dissolve the ARN-077 enantiomer in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).

  • Dilution in Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer. This creates a 1:50 dilution.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader (absorbance at ~650 nm). The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

Signaling Pathway

ARN-077 acts by inhibiting the NAAA enzyme, which is located in the lysosome. This inhibition leads to an increase in the cellular levels of N-palmitoylethanolamine (PEA). PEA, in turn, can activate peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation.

G cluster_cell Cell cluster_lysosome Lysosome cluster_nucleus Nucleus NAAA NAAA Enzyme PEA_deg PEA Degradation NAAA->PEA_deg Catalyzes PPARa PPAR-α Gene_exp Gene Expression (Anti-inflammatory) PPARa->Gene_exp Regulates PEA PEA PEA->NAAA Substrate PEA->PPARa Activates ARN077 ARN-077 Enantiomer ARN077->NAAA Inhibits

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Chiral Inhibitors like ARN-077 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of chiral small molecule inhibitors, using the N-acylethanolamine acid amidase (NAAA) inhibitor ARN-077 as a key example. The principles and protocols outlined here are broadly applicable to other chiral compounds in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for chiral molecules like the ARN-077 enantiomer?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target.[1] These interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical studies. For chiral molecules, which are non-superimposable mirror images of each other (enantiomers), this concern is magnified. Enantiomers can exhibit different pharmacological and toxicological profiles due to their stereospecific interactions with biological targets. One enantiomer may be potent and selective for the intended target, while the other could be inactive, less potent, or interact with a different set of off-targets, leading to distinct and unexpected biological consequences. Therefore, it is crucial to characterize each enantiomer of a chiral inhibitor like ARN-077 individually.

Q2: My experiments with an ARN-077 enantiomer are showing unexpected results. How can I determine if these are due to off-target effects?

A2: A systematic approach is necessary to distinguish on-target from off-target effects. Key strategies include:

  • Use of a negative control: The "inactive" enantiomer, if one has been identified, should be used as a negative control. If this enantiomer produces the same unexpected phenotype, it suggests the effect may be due to the chemical scaffold itself rather than the intended target inhibition.[2]

  • Dose-response analysis: Titrate the compound to the lowest effective concentration. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Structurally distinct inhibitor: Use a different, structurally unrelated inhibitor of the same target (in this case, another NAAA inhibitor). If it recapitulates the desired phenotype without the unexpected effects, it strengthens the evidence for an on-target mechanism of your primary compound.[3]

  • Genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (NAAA). If the phenotype persists in the absence of the target protein after compound treatment, it is likely an off-target effect.[1]

Q3: What are the initial steps to proactively identify potential off-targets for my ARN-077 enantiomer?

A3: A combination of computational and experimental approaches is recommended:

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of the enantiomer. Databases and algorithms can screen for similarity to known ligands of various targets.[2]

  • Broad-Panel Screening: The most direct experimental approach is to screen the compound against a large panel of receptors, enzymes, and ion channels. Kinase panels are particularly common due to the conserved nature of the ATP-binding site.[4]

  • Cellular Thermal Shift Assay (CETSA): This method can be used in an unbiased way to identify protein targets in a cellular context by measuring changes in protein thermal stability upon compound binding.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High cellular toxicity at concentrations that inhibit the target. Off-target binding to essential cellular proteins.1. Perform a dose-titration to determine the therapeutic window. 2. Screen for off-target liabilities using a broad panel assay. 3. Use a structurally unrelated inhibitor for the same target to see if toxicity persists.
Inconsistent results between different cell lines. Variable expression of the on-target or off-target proteins.1. Quantify the expression levels of the intended target (NAAA) in each cell line. 2. If known, quantify the expression of major off-targets. 3. Standardize cell passage number and culture conditions.
Phenotype does not match known effects of target inhibition. The observed phenotype is driven by an off-target effect.1. Perform genetic knockdown/knockout of the intended target to see if the phenotype is recapitulated. 2. Use the inactive enantiomer as a negative control. 3. Profile the compound in a broad off-target screening panel.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

Objective: To identify protein targets of an ARN-077 enantiomer in intact cells by measuring changes in their thermal stability upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the ARN-077 enantiomer at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of specific proteins in the soluble fraction using techniques like Western blotting for candidate proteins or mass spectrometry for proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature indicates stabilization and binding of the compound to the protein.

Protocol 2: Kinome Scanning for Off-Target Kinase Inhibition

Objective: To assess the selectivity of an ARN-077 enantiomer by screening its inhibitory activity against a large panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the ARN-077 enantiomer (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plates at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. The detection method will vary depending on the assay format (e.g., phosphorylation of a substrate can be detected using a specific antibody and a fluorescent or luminescent readout).

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. Determine the IC50 value for any kinases that are significantly inhibited.

Quantitative Data Summary

The following data are for illustrative purposes to demonstrate how to present such information and are not based on published experimental results for ARN-077 enantiomers.

Table 1: On-Target and Off-Target Activity of ARN-077 Enantiomers

CompoundTargetIC50 (nM)Off-Target XIC50 (nM)Off-Target YIC50 (nM)
Enantiomer A (Active)NAAA7Kinase Z>10,000Receptor Q1,200
Enantiomer B (Inactive)NAAA>50,000Kinase Z>10,000Receptor Q950

Table 2: Kinome Scan Selectivity Profile of Enantiomer A (1 µM screen)

Kinase FamilyNumber of Kinases TestedKinases with >50% Inhibition
TK900
TKL431
STE470
CK1120
AGC642
CAMK730
CMGC611

Visualizations

G cluster_0 On-Target Signaling Pathway cluster_1 Potential Off-Target Pathway ARN-077 Enantiomer ARN-077 Enantiomer NAAA NAAA ARN-077 Enantiomer->NAAA On-Target Inhibition Off-Target Kinase Off-Target Kinase ARN-077 Enantiomer->Off-Target Kinase Off-Target Inhibition PEA Degradation PEA Degradation NAAA->PEA Degradation PEA Levels PEA Levels NAAA->PEA Levels Increased PEA Degradation->PEA Levels Decreased PPAR-a Activation PPAR-a Activation PEA Levels->PPAR-a Activation Anti-inflammatory Effects Anti-inflammatory Effects PPAR-a Activation->Anti-inflammatory Effects Cell Signaling Cascade Cell Signaling Cascade Off-Target Kinase->Cell Signaling Cascade Unintended Phenotype Unintended Phenotype Cell Signaling Cascade->Unintended Phenotype

Caption: On-target vs. off-target signaling of an ARN-077 enantiomer.

G Start Start Unexpected_Phenotype Unexpected Phenotype Observed? Start->Unexpected_Phenotype Dose_Response Perform Dose-Response Curve Unexpected_Phenotype->Dose_Response Yes On_Target_Effect Likely On-Target Effect Unexpected_Phenotype->On_Target_Effect No Lowest_Effective_Conc Use Lowest Effective Conc. Dose_Response->Lowest_Effective_Conc Negative_Control Test Inactive Enantiomer Lowest_Effective_Conc->Negative_Control Phenotype_Persists_NC Phenotype Persists? Negative_Control->Phenotype_Persists_NC Genetic_Validation Genetic Knockdown/out of Target (NAAA) Phenotype_Persists_NC->Genetic_Validation No Off_Target_Effect Likely Off-Target Effect Phenotype_Persists_NC->Off_Target_Effect Yes Phenotype_Persists_GV Phenotype Persists? Genetic_Validation->Phenotype_Persists_GV Off_Target_Screening Perform Broad Off-Target Screen Phenotype_Persists_GV->Off_Target_Screening No Phenotype_Persists_GV->Off_Target_Effect Yes Off_Target_Screening->Off_Target_Effect

Caption: Troubleshooting workflow for unexpected experimental results.

G Cells 1. Treat cells with compound or vehicle Heat 2. Heat aliquots across a temperature gradient Cells->Heat Lyse 3. Lyse cells Heat->Lyse Centrifuge 4. Centrifuge to pellet precipitated proteins Lyse->Centrifuge Supernatant 5. Collect supernatant (soluble proteins) Centrifuge->Supernatant Analyze 6. Analyze protein levels (Western Blot / Mass Spec) Supernatant->Analyze Plot 7. Plot melting curves to identify stabilized proteins Analyze->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Best practices for storing and handling ARN 077 enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the ARN 077 enantiomer. It includes troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ARN 077 enantiomer and how does it differ from ARN 077?

A1: The ARN 077 enantiomer is the less active stereoisomer of ARN 077. Both molecules are inhibitors of N-acylethanolamine acid amidase (NAAA), but they have different spatial arrangements of their atoms. This difference in chirality results in a significantly lower binding affinity and inhibitory potency for the enantiomer compared to the active ARN 077. The enantiomer is often used as a negative control in experiments to demonstrate that the observed effects of ARN 077 are due to the specific inhibition of NAAA and not off-target effects.[1][2][3]

Q2: What are the recommended storage conditions for the ARN 077 enantiomer?

A2: Proper storage is crucial to maintain the integrity of the compound. For solid (powder) form and stock solutions, specific temperature and duration guidelines should be followed. It is highly recommended to aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: How should I prepare a stock solution of the ARN 077 enantiomer?

A3: The ARN 077 enantiomer is typically dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For in vivo experiments, further dilution with co-solvents is often necessary.

Q4: What should I do if the compound precipitates out of solution?

A4: Precipitation can occur if the compound's solubility limit is exceeded or if the temperature of the solution changes. If you observe precipitation, gentle warming and/or sonication can help to redissolve the compound.[4] Always ensure the final concentration of organic solvents (like DMSO) in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts and toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Solubility in Aqueous Buffers The compound is hydrophobic.- Use a co-solvent like DMSO for the initial stock solution, ensuring the final concentration in the assay is low. - Consider using surfactants or other formulating agents like SBE-β-CD for in vivo preparations.[4] - Adjusting the pH of the buffer may improve the solubility of some compounds.
Inconsistent Experimental Results - Compound degradation due to improper storage or handling. - Inaccurate pipetting or dilutions. - Variability in cell culture conditions.- Prepare fresh dilutions from a stable, properly stored stock solution for each experiment. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[4] - Calibrate pipettes regularly and ensure consistent handling techniques. - Maintain consistent cell passage numbers and seeding densities.
High Background Signal in Assays - Non-specific binding of the compound. - Contamination of reagents or cell cultures.- Optimize blocking steps in your assay protocol. - Use appropriate controls, including a vehicle-only control. - Ensure all reagents are fresh and sterile techniques are used.
Unexpected Cellular Toxicity - The final solvent concentration is too high. - The compound may have off-target effects at the concentration used. - Degradation products of the compound may be toxic.- Run a solvent-only control to assess its toxicity. Keep the final DMSO concentration at a minimum (ideally ≤ 0.1%). - Perform a dose-response curve to determine the optimal non-toxic concentration. - Use the less active enantiomer (ARN 077 enantiomer) as a negative control to investigate off-target effects.

Data Presentation

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Table 2: Solubility and Formulation

Solvent/Formulation Solubility Notes
DMSO ≥ 8.58 mM (≥ 2.5 mg/mL)For stock solutions.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLSuitable for in vivo experiments. Prepare fresh.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mLA multi-component vehicle for in vivo use.[5]

Table 3: Comparison of ARN 077 and its Enantiomer

Compound Target IC₅₀ (Human NAAA) IC₅₀ (Rat NAAA)
ARN 077 (Active) NAAA7 nM[4][5]11-45 nM[6][7]
ARN 077 enantiomer NAAA3.53 µMNot specified

Experimental Protocols

Protocol 1: Preparation of Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of ARN 077 enantiomer powder. The molecular weight is 291.34 g/mol .

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve a 10 mM concentration.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: In Vitro Assay with a NAAA Inhibitor in Microglia

This protocol is adapted from general procedures for testing NAAA inhibitors in microglial cell lines (e.g., BV-2).

  • Cell Seeding: Plate microglial cells at the desired density in a multi-well plate and allow them to adhere for at least 24 hours.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the ARN 077 enantiomer (or ARN 077 as a positive control) for 1 hour. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.

  • Analysis: Collect the cell culture supernatant to measure inflammatory markers such as nitric oxide (using the Griess assay) or cytokines like TNF-α and IL-6 (using ELISA).

Visualizations

NAAA_Signaling_Pathway NAAA Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA_ext PEA (extracellular) PEA_int PEA (intracellular) PEA_ext->PEA_int Transport NAAA NAAA PEA_int->NAAA Substrate PPARa PPAR-α PEA_int->PPARa Activation Degradation_Products Palmitic Acid + Ethanolamine NAAA->Degradation_Products Hydrolysis ARN077_enantiomer ARN 077 Enantiomer ARN077_enantiomer->NAAA Inhibition RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Anti_inflammatory_genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_genes Transcription Degradation_Pathway Potential Hydrolytic Degradation of ARN 077 Enantiomer cluster_hydrolysis Hydrolysis Sites ARN077_enantiomer ARN 077 Enantiomer Structure Carbamate_bond Carbamate Bond ARN077_enantiomer->Carbamate_bond Potential cleavage site 1 Ester_bond β-lactone (Ester) Bond ARN077_enantiomer->Ester_bond Potential cleavage site 2 Product1 5-phenylpentanol + Oxetanone derivative Carbamate_bond->Product1 Yields Product2 Carbamic acid derivative (unstable) + Ring-opened product Ester_bond->Product2 Yields

References

Technical Support Center: Interpreting Unexpected Results in Experiments with ARN-077

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN-077. This guide focuses on issues that may arise from the use of different enantiomers of ARN-077.

Frequently Asked Questions (FAQs)

Q1: What is ARN-077 and what is its primary mechanism of action?

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[1] NAAA is a cysteine hydrolase responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA).[2] By inhibiting NAAA, ARN-077 increases the levels of PEA, which in turn exerts anti-inflammatory and analgesic effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][3]

Q2: What is the specific stereochemistry of the active ARN-077?

The biologically active form of ARN-077 is the (2S,3R) stereoisomer.[4] It is crucial to use the correct stereoisomer to achieve the expected potent inhibition of NAAA.

Q3: I am not observing the expected level of NAAA inhibition with my compound. What could be the issue?

A primary reason for a lack of potency could be the use of the incorrect enantiomer or a racemic mixture. The enantiomer of ARN-077 is significantly less active.[5][6] Other potential issues include compound degradation, inaccurate concentration, or problems with the experimental assay itself. Please refer to the Troubleshooting Guide for a more detailed breakdown of potential causes and solutions.

Q4: Can the enantiomer of ARN-077 cause any unexpected effects in my experiment?

While the enantiomer is a much weaker NAAA inhibitor, it is possible that at higher concentrations it could exert off-target effects, leading to unexpected phenotypes.[7] Off-target activities are a known consideration for covalent inhibitors and compounds with reactive functional groups like the β-lactone in ARN-077.

Q5: Where can I find information on the stability and storage of ARN-077?

Stock solutions of ARN-077 are typically stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] Repeated freeze-thaw cycles should be avoided. For experimental use, it is recommended to prepare fresh dilutions from the stock solution.

Troubleshooting Guide

This guide addresses common unexpected results and provides a logical workflow for identifying the root cause.

Problem 1: Reduced or No Inhibition of NAAA Activity

You observe a significantly higher IC50 value than reported in the literature, or a complete lack of NAAA inhibition at expected concentrations.

Quantitative Data Summary: Potency of ARN-077 Enantiomers

CompoundTargetIC50
ARN-077 ((2S,3R) enantiomer) Human NAAA7 nM[1]
Rat NAAA50 nM[8]
ARN-077 enantiomer Rat NAAA3.53 µM[5][6]

Troubleshooting Workflow

G cluster_0 Problem: Reduced/No NAAA Inhibition cluster_1 Initial Checks cluster_2 Experimental Review cluster_3 Resolution A Start: Unexpectedly high IC50 B Verify Compound Identity and Purity A->B Step 1 C Confirm Enantiomeric Purity B->C Step 2 D Check Compound Stability C->D Step 3 H Source verified (2S,3R)-ARN-077 C->H If incorrect enantiomer E Review Assay Protocol D->E Step 4 F Validate Reagents E->F Step 5 G Assess Cell-Based Assay Parameters F->G Step 6 I Optimize Assay Conditions G->I If assay issues

Caption: Troubleshooting workflow for reduced or no NAAA inhibition.

Possible Causes and Solutions

  • Incorrect Enantiomer:

    • Cause: You may be using the less active enantiomer or a racemic mixture of ARN-077. The enantiomer is approximately 500-fold less potent against rat NAAA.[5][6]

    • Solution: Verify the certificate of analysis (CoA) for your compound to confirm the stereochemistry. If you are unsure, consider purchasing a new batch of ARN-077 from a reputable supplier with guaranteed enantiomeric purity.

  • Compound Degradation:

    • Cause: The β-lactone ring in ARN-077 can be susceptible to hydrolysis, leading to an inactive compound. Improper storage or handling can accelerate degradation.

    • Solution: Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles. Ensure proper storage conditions as per the manufacturer's instructions.[1]

  • Assay-Specific Issues:

    • Cause: Problems with the NAAA enzyme, substrate, or buffer conditions can lead to inaccurate results.

    • Solution: Refer to the detailed "Biochemical NAAA Activity Assay" protocol below. Ensure all reagents are of high quality and the assay is performed under optimal conditions (e.g., pH 4.5-5.0).[9]

Problem 2: Unexpected Phenotype or Off-Target Effects

You observe a biological effect that is inconsistent with the known downstream signaling of NAAA inhibition (i.e., not mediated by PEA/PPAR-α).

Logical Flow for Investigating Off-Target Effects

G cluster_0 Problem: Unexpected Phenotype cluster_1 On-Target vs. Off-Target Validation cluster_2 Hypothesis Testing cluster_3 Conclusion A Start: Observed effect not consistent with NAAA inhibition B Use a structurally different NAAA inhibitor A->B C Perform NAAA knockdown (siRNA/shRNA) A->C D Use the inactive ARN-077 enantiomer as a negative control A->D E Does the alternative inhibitor replicate the phenotype? B->E F Does NAAA knockdown replicate the phenotype? C->F G Does the inactive enantiomer produce the phenotype? D->G H Phenotype is likely on-target E->H Yes I Phenotype is likely off-target E->I No F->H Yes F->I No G->H No G->I Yes

Caption: A logical workflow for distinguishing on-target from off-target effects.

Possible Causes and Solutions

  • Off-Target Activity of ARN-077 or its Enantiomer:

    • Cause: The compound may be interacting with other cellular targets, especially at higher concentrations. The reactive β-lactone moiety could potentially bind to other proteins.

    • Solution:

      • Use a Structurally Unrelated NAAA Inhibitor: If a different class of NAAA inhibitor produces the same phenotype, it is more likely to be an on-target effect.

      • Genetic Knockdown of NAAA: Use siRNA or shRNA to reduce NAAA expression. If this replicates the observed phenotype, it confirms the involvement of NAAA.

      • Inactive Enantiomer as a Negative Control: Test the less active enantiomer of ARN-077. If it produces the same unexpected effect, this strongly suggests an off-target mechanism.

  • Cell-Type Specific Signaling:

    • Cause: The canonical NAAA/PEA/PPAR-α pathway may differ in your specific cell model.

    • Solution: Investigate the expression levels of key pathway components (NAAA, PPAR-α) in your cells. Use a PPAR-α antagonist to see if the observed effect is blocked, which would indicate on-target activity.

Experimental Protocols

Biochemical NAAA Activity Assay

This protocol is adapted from established methods to determine the in vitro potency of NAAA inhibitors.[7]

Materials:

  • Recombinant human or rat NAAA

  • NAAA assay buffer: 50 mM sodium phosphate, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT

  • Substrate: Heptadecenoylethanolamide or a suitable fluorescent substrate

  • ARN-077 enantiomers

  • LC/MS system or fluorescence plate reader

Procedure:

  • Pre-incubate the recombinant NAAA protein with varying concentrations of the ARN-077 enantiomer in the NAAA assay buffer for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction (e.g., by adding cold methanol (B129727) containing an internal standard for LC/MS).

  • Analyze the formation of the product by LC/MS or measure the fluorescence signal.

  • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cell-Based NAAA Activity Assay

This protocol assesses the ability of an inhibitor to block NAAA activity in intact cells.[9]

Materials:

  • Cell line expressing NAAA (e.g., HEK293 cells overexpressing NAAA)

  • Cell culture medium

  • ARN-077 enantiomers

  • Lysis buffer

  • Fluorogenic NAAA substrate (e.g., PAMCA)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the ARN-077 enantiomer for 1-8 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Measure the NAAA activity in the cell lysates using a fluorogenic substrate, normalizing the activity to the protein concentration.

  • Alternatively, measure intracellular levels of NAAA substrates like PEA using LC/MS to confirm target engagement in intact cells.

Signaling Pathway Diagram

Caption: NAAA signaling pathway and the differential effects of ARN-077 enantiomers.

References

Technical Support Center: Improving Reproducibility of Cell-Based Assays with ARN 077 and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of cell-based assays involving the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN 077, and its less active enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is ARN 077 and its enantiomer?

ARN 077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[1] Its enantiomer is a stereoisomer of ARN 077 that is significantly less active as a NAAA inhibitor.[2][3] The use of both compounds in parallel can be a valuable tool to distinguish between on-target NAAA inhibition and potential off-target effects in cell-based assays.

Q2: What is the mechanism of action of ARN 077?

ARN 077 inhibits the NAAA enzyme, which is responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (B50096) (PEA). By blocking NAAA activity, ARN 077 increases the intracellular concentration of PEA.[1] PEA is a known agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in inflammation and pain signaling.[4]

Q3: What are the key differences in potency between ARN 077 and its enantiomer?

There is a significant difference in the inhibitory potency against NAAA between the two enantiomers, making the less active enantiomer an excellent negative control.

Data Summary: Inhibitory Potency of ARN 077 and its Enantiomer against NAAA

CompoundTargetIC50Species
ARN 077NAAA7 nMHuman
ARN 077NAAA11 nMRat (recombinant)
ARN 077NAAA45 nMRat (native)
ARN 077 enantiomerNAAA3.53 µMRat

Q4: Which cell lines are suitable for studying ARN 077 and its enantiomer?

The choice of cell line depends on the specific research question.

  • For direct NAAA inhibition assays:

    • HEK293 cells overexpressing NAAA (e.g., HEK-rNAAA) are commonly used to provide a robust and specific system for measuring direct enzyme inhibition.[4]

    • Cell lines with high endogenous NAAA expression, such as macrophage cell lines (e.g., RAW264.7), can also be used.

  • For downstream PPAR-α signaling assays:

    • Hepatoma cell lines like HepG2 are often used for PPAR-α reporter assays as they endogenously express PPAR-α.[5]

    • Other cell lines can be engineered to express a PPAR-α reporter system.

Q5: How should ARN 077 and its enantiomer be stored and handled?

For optimal stability, stock solutions of ARN 077 should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Signaling Pathway

The signaling pathway initiated by ARN 077 involves the inhibition of NAAA, leading to the accumulation of PEA and subsequent activation of PPAR-α and its downstream targets.

ARN077_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA_out PEA (extracellular) ARN077 ARN 077 NAAA NAAA ARN077->NAAA Inhibits Degradation Degradation Products (Palmitic Acid + Ethanolamine) NAAA->Degradation Catalyzes PEA PEA PEA->NAAA Substrate PPARa PPAR-α PEA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates

ARN 077 signaling pathway.

Experimental Workflows and Troubleshooting Guides

To ensure the reproducibility of your cell-based assays with ARN 077 and its enantiomer, it is crucial to follow standardized protocols and be aware of potential pitfalls.

Workflow 1: NAAA Activity Assay in Cell Lysates

This workflow is designed to measure the direct inhibitory effect of ARN 077 and its enantiomer on NAAA enzyme activity.

NAAA_Assay_Workflow start Start cell_culture 1. Culture Cells (e.g., HEK-rNAAA) start->cell_culture lysis 2. Prepare Cell Lysates cell_culture->lysis protein_quant 3. Protein Quantification (e.g., BCA assay) lysis->protein_quant pre_incubation 4. Pre-incubate Lysate with ARN 077 / Enantiomer protein_quant->pre_incubation reaction 5. Initiate Reaction with NAAA Substrate pre_incubation->reaction termination 6. Terminate Reaction reaction->termination analysis 7. Analyze Product Formation (LC-MS, Fluorometry, or Radiometry) termination->analysis end End analysis->end

Workflow for NAAA activity assay.

Troubleshooting Guide for NAAA Activity Assay

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Inaccurate pipetting- Inconsistent incubation times- Cell passage number variation- Use calibrated pipettes and proper technique.- Ensure precise timing for all steps.- Use cells within a narrow passage number range.
Low NAAA activity in control wells - Poor cell health- Suboptimal lysis buffer- Degraded enzyme- Ensure cells are healthy and in the exponential growth phase before lysis.- Use a lysis buffer optimized for lysosomal enzymes.- Prepare fresh cell lysates for each experiment.
No inhibition by ARN 077 - Incorrect compound concentration- Degraded ARN 077 stock solution- Incorrect assay pH- Verify the dilution calculations and prepare fresh dilutions.- Prepare fresh stock solutions and store them properly.- Ensure the assay buffer is at the optimal acidic pH for NAAA activity (around pH 4.5-5.0).
Inhibition observed with the enantiomer - Off-target effects at high concentrations- Contamination of the enantiomer stock- Test a range of concentrations to determine if the effect is dose-dependent.- Confirm the purity of the enantiomer stock.
Workflow 2: PPAR-α Reporter Gene Assay

This workflow measures the downstream consequence of NAAA inhibition by quantifying the activation of PPAR-α.

PPARa_Assay_Workflow start Start cell_seeding 1. Seed Reporter Cells (e.g., HepG2 with PPRE-luciferase) start->cell_seeding treatment 2. Treat Cells with ARN 077 / Enantiomer cell_seeding->treatment incubation 3. Incubate for 18-24 hours treatment->incubation lysis_and_readout 4. Lyse Cells and Measure Luciferase Activity incubation->lysis_and_readout data_analysis 5. Data Analysis lysis_and_readout->data_analysis end End data_analysis->end

Workflow for PPAR-α reporter gene assay.

Troubleshooting Guide for PPAR-α Reporter Gene Assay

IssuePossible Cause(s)Suggested Solution(s)
High background luciferase activity - Promoter leakiness- Contamination of cell culture- Use a reporter construct with a minimal promoter.- Regularly test for mycoplasma contamination.
Low signal-to-noise ratio - Low PPAR-α expression- Inefficient transfection (for transient assays)- Use a cell line with higher endogenous PPAR-α or a stably transfected cell line.- Optimize transfection conditions.
No response to ARN 077 - Low endogenous PEA production in the cell line- Insufficient incubation time- Choose a cell line known to produce PEA or co-treat with a low concentration of exogenous PEA.- Optimize the incubation time to allow for PEA accumulation and subsequent PPAR-α activation.
Response observed with the enantiomer - Off-target activation of PPAR-α or other pathways- Non-specific effects on luciferase expression- Perform counter-screens with other nuclear receptor reporters.- Test the effect of the enantiomer on a control reporter construct lacking the PPRE.

Experimental Protocols

1. NAAA Activity Assay in HEK-rNAAA Cell Lysates

This protocol is adapted from a published method for measuring NAAA activity.[4]

  • Cell Lysis:

    • Culture HEK293 cells stably expressing rat NAAA (HEK-rNAAA) to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, pre-incubate 10 µg of cell lysate protein with various concentrations of ARN 077 or its enantiomer (dissolved in DMSO, final DMSO concentration ≤ 1%) in NAAA assay buffer (0.1 M NaH2PO4, 0.1 M sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5) for 30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the NAAA substrate (e.g., 10-cis-heptadecenoylethanolamide at a final concentration of 50 µM).

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding an appropriate stop solution (e.g., cold methanol).

    • Analyze the formation of the product (e.g., heptadecenoic acid) by LC-MS.

2. PPAR-α Luciferase Reporter Gene Assay

This protocol provides a general framework for a PPAR-α reporter assay.

  • Cell Seeding and Transfection (if necessary):

    • Seed HepG2 cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

    • If not using a stable cell line, co-transfect the cells with a PPRE-luciferase reporter plasmid and a PPAR-α expression plasmid.

  • Compound Treatment:

    • After 24 hours (or once cells have adhered), replace the medium with a fresh medium containing various concentrations of ARN 077, its enantiomer, or a positive control (e.g., a known PPAR-α agonist).

    • Include a vehicle control (e.g., DMSO).

  • Incubation and Luciferase Measurement:

    • Incubate the cells for 18-24 hours.

    • Remove the medium and lyse the cells using a luciferase assay lysis buffer.

    • Measure the luciferase activity according to the manufacturer's instructions using a luminometer.

References

Validation & Comparative

A Comparative Guide to ARN-509 (Apalutamide) Efficacy in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ARN-509 (apalutamide), a potent second-generation antiandrogen, in various prostate cancer cell lines. While ARN-509 is a chiral molecule, this guide will focus on the activity of the racemic mixture, as publicly available data on the differential effects of its individual enantiomers is limited. The information presented herein is intended to support research and development efforts in the field of prostate cancer therapeutics.

Introduction to ARN-509 (Apalutamide)

ARN-509, also known as apalutamide, is a non-steroidal antiandrogen that acts as a competitive inhibitor of the androgen receptor (AR).[1][2][3] It is a synthetic biaryl thiohydantoin compound designed to have high affinity for the AR and to be a full antagonist, particularly in the context of AR overexpression which is a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[1][2] Unlike first-generation antiandrogens such as bicalutamide, ARN-509 does not exhibit agonist activity in preclinical models of CRPC.[2][4] Its mechanism of action involves binding to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and the transcription of AR target genes.[5][6][7]

Efficacy of ARN-509 in Prostate Cancer Cell Lines

ARN-509 has demonstrated potent antitumor activity in a variety of preclinical models of prostate cancer. Its efficacy has been evaluated in several human prostate cancer cell lines, each with distinct characteristics regarding androgen sensitivity and AR expression.

Androgen Receptor Binding Affinity

A key determinant of the efficacy of antiandrogens is their binding affinity for the androgen receptor. In competitive binding assays, ARN-509 has shown a significantly higher affinity for the AR compared to bicalutamide.

CompoundCell LineIC50 (nM)Reference
ARN-509 LNCaP/AR(cs)16[1]
BicalutamideLNCaP/AR(cs)160[1]
MDV3100 (Enzalutamide)LNCaP/AR(cs)21.4[1]

LNCaP/AR(cs) cells are engineered to overexpress the androgen receptor, mimicking a castration-resistant state.

Inhibition of Cell Proliferation

ARN-509 has been shown to be a potent inhibitor of prostate cancer cell proliferation, particularly in androgen-sensitive and AR-overexpressing cell lines.

Cell LineTreatmentEffectReference
22Rv1ARN-509Stronger antiproliferative effect than bicalutamide; complete repression at 100 µmol/l.[8]
LNCaP/AR(cs)ARN-509Potent inhibition of cell proliferation.[4]
VCaPARN-509Inhibition of cell proliferation in both agonist and antagonist modes.[1]
Inhibition of AR Signaling

ARN-509 effectively inhibits AR-mediated gene transcription. In LNCaP/AR(cs) cells, ARN-509 was shown to inhibit the expression of AR-regulated genes.[1] Furthermore, it has been demonstrated to impair the nuclear translocation of the AR, a critical step in its activation.[1][2]

The Question of Enantiomers

ARN-509 is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-enantiomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic, pharmacodynamic, and toxicological properties. One enantiomer may be more active (eutomer), while the other may be less active or even contribute to off-target effects (distomer).

Despite a comprehensive search of the scientific literature, no studies were identified that have reported the chiral separation of ARN-509 and a subsequent comparative evaluation of the biological activity of its individual enantiomers in prostate cancer cell lines. The available research consistently reports on the effects of the racemic mixture of ARN-509. Therefore, a direct comparison of the efficacy of the R- and S-enantiomers of ARN-509 cannot be provided at this time. The development of a single-enantiomer version of a chiral drug, often referred to as a "chiral switch," is a common strategy in drug development to improve the therapeutic index.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the efficacy of antiandrogens like ARN-509.

Whole-Cell Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a compound to the androgen receptor.

Protocol:

  • Cell Culture: LNCaP/AR(cs) cells are cultured in appropriate media.

  • Assay Setup: Cells are seeded in multi-well plates.

  • Competition: Cells are incubated with a fixed concentration of a radiolabeled androgen (e.g., 18F-FDHT) and varying concentrations of the test compound (e.g., ARN-509, bicalutamide).

  • Incubation: The mixture is incubated to allow for competitive binding to the AR.

  • Washing: Unbound radioligand is removed by washing the cells.

  • Lysis and Scintillation Counting: Cells are lysed, and the amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the radioligand binding, is calculated.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cells.

Protocol:

  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP) are seeded in multi-well plates.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., ARN-509) or a vehicle control.

  • Incubation: Cells are incubated for a defined period (e.g., 7 days).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS, MTT) or by direct cell counting.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Objective: To measure the effect of a compound on the expression of androgen-regulated genes.

Protocol:

  • Cell Treatment: Cells are treated with the test compound and an androgen (e.g., R1881) to stimulate AR activity.

  • RNA Extraction: Total RNA is extracted from the cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The expression levels of AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated after normalization to the housekeeping gene.

Visualizations

Signaling Pathway of Androgen Receptor Action and Inhibition by ARN-509

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Translocation (Blocked by ARN-509) HSP->AR ARN509 ARN-509 ARN509->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to Experimental_Workflow cluster_invitro In Vitro Evaluation AR_Binding AR Competitive Binding Assay IC50 Determine IC50 AR_Binding->IC50 Cell_Proliferation Cell Proliferation Assay Growth_Inhibition Assess Growth Inhibition Cell_Proliferation->Growth_Inhibition Gene_Expression AR Target Gene Expression Analysis Transcriptional_Effect Measure Transcriptional Effect Gene_Expression->Transcriptional_Effect

References

Stereospecificity of ARN-509 (Apalutamide) Enantiomers for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ARN-509 (apalutamide), a potent second-generation nonsteroidal antiandrogen, focusing on its interaction with the androgen receptor (AR). While specific data on the stereospecificity of ARN-509's individual enantiomers is not extensively available in public literature, this guide will compare its performance with other key antiandrogens and detail the experimental methodologies used to evaluate such compounds.

Introduction to ARN-509 and the Androgen Receptor

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[3][4] Antiandrogen drugs that competitively inhibit the binding of androgens to the AR are a cornerstone of prostate cancer therapy.

ARN-509 (apalutamide) is a selective and potent competitive inhibitor of the androgen receptor.[5][6] It binds to the ligand-binding domain of the AR with high affinity, preventing AR nuclear translocation, DNA binding, and subsequent transcriptional activation of AR target genes.[6][7] Unlike first-generation antiandrogens such as bicalutamide, ARN-509 does not exhibit significant agonist activity in the context of AR overexpression, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[7][8]

The Importance of Stereoisomerism in Drug Activity

Many pharmaceutical agents are chiral molecules, existing as stereoisomers (enantiomers or diastereomers) which are non-superimposable mirror images of each other.[6][9] These isomers can exhibit significant differences in their pharmacological and toxicological profiles.[9] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[9] Therefore, understanding the stereospecificity of a drug's interaction with its biological target is a critical aspect of drug development. While ARN-509 is known to be a single enantiomer, specific comparative data for its (R)- and (S)-enantiomers is not publicly available.

Comparative Performance of Androgen Receptor Antagonists

The following tables summarize the in vitro binding affinity and functional activity of ARN-509 in comparison to other well-characterized antiandrogens.

Table 1: Comparative Androgen Receptor Binding Affinity

CompoundIC50 (nM)Cell LineRadioligandReference
ARN-509 (Apalutamide) 16 LNCaP/AR(cs)¹⁸F-FDHT[8][10]
MDV3100 (Enzalutamide)21.4LNCaP/AR(cs)¹⁸F-FDHT[8]
Bicalutamide160LNCaP/AR(cs)¹⁸F-FDHT[8][10]

IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding to the androgen receptor. A lower IC50 indicates a higher binding affinity.

Table 2: Inhibition of Androgen-Induced Gene Expression

Compound (10 µM)Inhibition of PSA mRNA Expression (%)Cell LineReference
ARN-509 (Apalutamide) ~90 LNCaP/AR(cs)[8]
MDV3100 (Enzalutamide)~90LNCaP/AR(cs)[8]
Bicalutamide~50LNCaP/AR(cs)[8]

Data represents the percentage inhibition of Prostate-Specific Antigen (PSA) mRNA expression induced by the synthetic androgen R1881.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiandrogen activity. Below are generalized protocols for key experiments.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • AR Source: Cytosol from rat prostate tissue or recombinant human AR.[1]

  • Radioligand: ³H-R1881 (a synthetic androgen).

  • Test Compounds: ARN-509 enantiomers and other antiandrogens.

  • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[1]

  • Separation Matrix: Hydroxylapatite (HAP) slurry.[1]

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In assay tubes, add the radioligand at a fixed concentration and the test compound at varying concentrations.

  • Add the AR-containing cytosol or recombinant protein to initiate the binding reaction.

  • Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., overnight at 4°C).[1]

  • To separate bound from unbound radioligand, add the HAP slurry, which binds the AR-ligand complex.

  • Wash the HAP pellet to remove non-specifically bound radioligand.

  • Add scintillation cocktail to the washed pellet and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Androgen Receptor Transcriptional Activation Assay

This assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the AR.

Materials:

  • Cell Line: A human cell line (e.g., 22Rv1, PC3, or HepG2) stably transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).[3][4][11]

  • Androgen: A potent AR agonist like R1881 or dihydrotestosterone (DHT).

  • Test Compounds: ARN-509 enantiomers and other antiandrogens.

  • Cell Culture Reagents.

  • Luciferase Assay Reagent and Luminometer (for luciferase reporter).

Procedure:

  • Seed the transfected cells in a multi-well plate and allow them to attach.

  • For Antagonist Mode: Treat the cells with a fixed concentration of the AR agonist (e.g., R1881) and varying concentrations of the test compound.

  • For Agonist Mode: Treat the cells with varying concentrations of the test compound alone.

  • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • For antagonist activity, calculate the IC50 value, which is the concentration of the test compound that reduces the agonist-induced reporter activity by 50%. For agonist activity, the EC50 (effective concentration for 50% maximal activation) is determined.

Visualizations

Androgen Receptor Signaling Pathway and Inhibition by ARN-509

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization ARN509 ARN-509 ARN509->AR Competitively Inhibits Binding ARN509->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor signaling and ARN-509 inhibition.

Experimental Workflow for Screening AR Antagonists

AR_Antagonist_Screening cluster_binding Binding Affinity cluster_functional Functional Activity cluster_invivo In Vivo Efficacy Binding_Assay Competitive Binding Assay IC50 Determine IC50 Binding_Assay->IC50 Functional_Assay Transcriptional Activation Assay (Antagonist Mode) Binding_Assay->Functional_Assay IC50_functional Determine IC50 Functional_Assay->IC50_functional Xenograft Prostate Cancer Xenograft Model Functional_Assay->Xenograft Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth Lead_Compound Lead Compound Identification Tumor_Growth->Lead_Compound

Caption: Workflow for AR antagonist screening.

References

In Vivo Efficacy of Apalutamide (ARN-509): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chirality: It is important to clarify that Apalutamide (B1683753) (ARN-509) is an achiral molecule, meaning it does not have enantiomers. Official documentation from regulatory agencies confirms that the apalutamide drug substance does not contain a chiral center. Therefore, a direct comparison of the in vivo efficacy of individual ARN-509 enantiomers is not applicable. This guide will instead provide a comprehensive overview of the in vivo efficacy of Apalutamide as a single chemical entity.

Apalutamide is a next-generation nonsteroidal antiandrogen (NSAA) that exhibits high affinity for the androgen receptor (AR), playing a crucial role in the treatment of prostate cancer.[1] Extensive preclinical studies have demonstrated its potent anti-tumor activity in various in vivo models of prostate cancer.

Comparative In Vivo Efficacy Data

The following table summarizes key quantitative data from preclinical studies evaluating the in vivo efficacy of Apalutamide in prostate cancer xenograft models.

Animal ModelCell LineTreatmentKey Findings
Castrate Immunodeficient MiceLNCaP/AR (AR-overexpressing)Apalutamide (30 mg/kg/day)13 out of 20 mice (65%) showed ≥50% tumor regression.[1]
Castrate Immunodeficient MiceLNCaP/AR (AR-overexpressing)Bicalutamide (50 mg/kg/day)1 out of 10 mice (10%) showed ≥50% tumor regression.[1]
Castrate Immunodeficient MiceLNCaP/AR (AR-overexpressing)Enzalutamide (30 mg/kg/day)3 out of 19 mice (16%) showed ≥50% tumor regression.[1]
Pten-deficient mice-Apalutamide (30 mg/kg, 5 times/week)Significant reduction in genitourinary tract (GUT) and prostate weight, indicating atrophy of normal and tumor tissues.[2]
Castrated nude miceLNCaPApalutamide (10 mg/kg/day, i.p.) + Chloroquine (10 mg/kg/day, i.p.)Significant reduction in tumor weight compared to vehicle control and Apalutamide alone.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of these findings.

Prostate Cancer Xenograft Model for Efficacy Evaluation

This protocol outlines a generalized procedure for assessing the in vivo efficacy of Apalutamide in a prostate cancer xenograft model.

  • Cell Culture: LNCaP human prostate cancer cells, often engineered to overexpress the androgen receptor (LNCaP/AR), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Animal Model: Male athymic nude or immunodeficient mice (e.g., SCID), typically 4-6 weeks old, are used for these studies.[4][5] In some models, mice are castrated to create a castration-resistant prostate cancer (CRPC) environment.[3]

  • Tumor Implantation: A suspension of LNCaP cells (e.g., 1 x 10^6 cells) in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.[4]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment and control groups.[4]

  • Drug Administration: Apalutamide is typically administered orally via gavage at specified doses (e.g., 10-30 mg/kg) and schedules (e.g., daily).[4] The vehicle control group receives the same volume of the vehicle solution.

  • Efficacy Assessment: The primary endpoint is usually the inhibition of tumor growth, measured regularly with calipers.[4] Secondary endpoints can include monitoring for changes in body weight (as an indicator of toxicity) and analysis of biomarkers such as serum prostate-specific antigen (PSA) levels.[4]

Visualizing the Mechanism and Workflow

To better understand the biological activity and experimental design, the following diagrams are provided.

ARN509_Mechanism_of_Action Mechanism of Action of Apalutamide (ARN-509) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen ARN509 Apalutamide (ARN-509) ARN509->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates to Nucleus and Binds DNA AR_Androgen->ARE Apalutamide blocks nuclear translocation Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: Mechanism of Action of Apalutamide (ARN-509).

In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Studies start Prostate Cancer Cell Culture (e.g., LNCaP) implant Subcutaneous Implantation into Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Oral Administration: - Apalutamide - Vehicle Control - Comparator Drug randomize->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Daily Dosing endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: General Workflow for In Vivo Efficacy Studies.

References

A Comparative Guide to ARN077 and Other NAAA Inhibitors in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the N-acylethanolamine acid amidase (NAAA) inhibitor ARN077 and its alternatives in various preclinical pain models. The data presented is compiled from multiple studies to offer an objective overview of their efficacy, mechanisms of action, and experimental protocols.

Introduction to NAAA Inhibition for Pain Management

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that primarily degrades the bioactive lipid N-palmitoylethanolamide (PEA).[1] PEA is an endogenous signaling molecule with well-documented anti-inflammatory and analgesic properties, which it exerts mainly through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] By inhibiting NAAA, the levels of endogenous PEA are increased, leading to enhanced PPAR-α signaling and a subsequent reduction in pain and inflammation. This makes NAAA a promising therapeutic target for various pain conditions.[3][4]

In Vitro Potency of NAAA Inhibitors

The following table summarizes the in vitro potency of ARN077 and other notable NAAA inhibitors. Potency is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce NAAA activity by 50%.

InhibitorTarget SpeciesIC50 (nM)Mechanism of ActionReference
ARN077 Human NAAA7Covalent, Reversible[5]
Rat NAAA11-45Covalent, Reversible[5]
(R)-enantiomer of a β-lactone inhibitor Rat NAAA6000Covalent[1]
ARN19702 Human NAAA230Non-covalent, Reversible[6]
F96 NAAA270Not Specified[7]
AM9053 NAAA30Not Specified[8]

In Vivo Efficacy in Preclinical Pain Models

This section details the effectiveness of NAAA inhibitors in two commonly used preclinical pain models: carrageenan-induced inflammatory pain and chronic constriction injury (CCI)-induced neuropathic pain. It is important to note that the following data is compiled from different studies, and direct head-to-head comparisons in the same experimental setting are limited.

Carrageenan-Induced Inflammatory Pain

This model induces acute inflammation and hyperalgesia (increased sensitivity to pain).

InhibitorAnimal ModelRoute of AdministrationDoseKey FindingsReference
ARN077 MouseTopical1-30%Dose-dependently reduced heat hyperalgesia and paw edema.[5][5]
ARN19702 MouseOral0.1-3 mg/kgDose-dependently attenuated carrageenan-induced hypersensitivity.[6][6]
F96 MouseIntraperitonealNot SpecifiedProduced marked analgesia.[7][7]
Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model mimics chronic neuropathic pain.

InhibitorAnimal ModelRoute of AdministrationDoseKey FindingsReference
ARN077 MouseTopical1-30%Dose-dependently reduced heat hyperalgesia and mechanical allodynia.[5][5]
ARN19702 MouseIntraperitoneal30 mg/kgPrevented the development of hypersensitivity, spontaneous pain, and cognitive abnormalities.[10][10]

Signaling Pathways and Experimental Workflows

NAAA-PEA-PPAR-α Signaling Pathway

Inhibition of NAAA leads to the accumulation of PEA, which then activates PPAR-α, a nuclear receptor. Activated PPAR-α modulates gene expression to produce anti-inflammatory and analgesic effects.

NAAA_Signaling_Pathway cluster_cell Cell NAAA NAAA PEA PEA PEA->NAAA Degradation PPARa PPAR-α PEA->PPARa Activation Nucleus Nucleus PPARa->Nucleus Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Transcription Regulation Effects Anti-inflammatory & Analgesic Effects Gene_Expression->Effects NAAA_Inhibitor NAAA Inhibitor (e.g., ARN077) NAAA_Inhibitor->NAAA Inhibition

Caption: The NAAA-PEA-PPAR-α signaling pathway.

Experimental Workflow for In Vivo Pain Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of an NAAA inhibitor in a preclinical pain model.

Pain_Assessment_Workflow cluster_workflow Experimental Workflow start Animal Acclimation baseline Baseline Pain Threshold Measurement start->baseline induction Induction of Pain Model (e.g., Carrageenan, CCI) baseline->induction treatment Treatment with NAAA Inhibitor or Vehicle induction->treatment assessment Pain Assessment at Multiple Time Points treatment->assessment analysis Data Analysis and Comparison assessment->analysis end Conclusion analysis->end

Caption: General workflow for preclinical pain assessment.

Detailed Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia in Mice

Objective: To assess the ability of a test compound to reverse inflammatory heat hyperalgesia.

Procedure:

  • Animal Acclimation: Acclimate male ICR mice to the testing environment for at least 2 days before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus (Hargreaves test).[11][12][13] An infrared heat source is applied to the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw is recorded.

  • Carrageenan Injection: Inject 20 µL of a 2% carrageenan solution in saline into the plantar surface of the right hind paw to induce inflammation.[14]

  • Compound Administration: Administer the NAAA inhibitor or vehicle at the desired dose and route (e.g., topical application of ARN077 in a petrolatum/lauric acid vehicle).

  • Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after carrageenan injection and compound administration (e.g., 1.5, 2.5, 3.5, and 4.5 hours).[5]

  • Data Analysis: Compare the paw withdrawal latencies between the vehicle-treated and inhibitor-treated groups. A significant increase in withdrawal latency in the treated group indicates an analgesic effect.

Chronic Constriction Injury (CCI) and Von Frey Test in Mice

Objective: To evaluate the effect of a test compound on neuropathic mechanical allodynia.

Procedure:

  • CCI Surgery: Anesthetize the mouse. Expose the sciatic nerve in the mid-thigh region and place loose ligatures around it to create a constriction, inducing a neuropathic pain state.

  • Post-Operative Recovery: Allow the animals to recover for a set period (e.g., 3, 7, and 14 days) during which neuropathic pain develops.[5]

  • Compound Administration: Administer the NAAA inhibitor or vehicle daily.

  • Mechanical Allodynia Assessment (Von Frey Test): Place the mouse in a chamber with a mesh floor.[15][16] Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament to which the animal reliably responds.

  • Data Analysis: Compare the paw withdrawal thresholds between the sham-operated, vehicle-treated CCI, and inhibitor-treated CCI groups. A significant increase in the withdrawal threshold in the inhibitor-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

Conclusion

ARN077 is a potent, covalent NAAA inhibitor with demonstrated efficacy in rodent models of inflammatory and neuropathic pain.[5] Its mechanism of action via the enhancement of PEA signaling through PPAR-α is well-established.[2] Other NAAA inhibitors, such as the non-covalent inhibitor ARN19702, also show significant promise in preclinical pain models and offer the advantage of systemic activity.[6][10]

The choice of an NAAA inhibitor for research or therapeutic development will depend on the specific application, desired route of administration, and pharmacokinetic profile. While existing data provides a strong rationale for the continued investigation of NAAA inhibitors as novel analgesics, further head-to-head comparative studies are needed to definitively establish the relative efficacy and therapeutic potential of different compounds within this class. The provided experimental protocols and workflows offer a foundation for conducting such comparative studies.

References

Comparative Analysis of Apalutamide (ARN-509) Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide (B1683753) (ARN-509), a non-steroidal antiandrogen agent, is a critical therapeutic for castration-resistant prostate cancer. While the pharmacological activity of apalutamide is well-documented, a significant gap exists in the scientific literature regarding the enantioselective toxicity of its stereoisomers. Extensive searches for publicly available data on the synthesis, chiral separation, and differential biological effects of ARN-509 enantiomers have yielded no specific results. Therefore, this guide provides a comparative analysis of the toxicity profile of racemic apalutamide against a key alternative, enzalutamide (B1683756), based on available preclinical and clinical data.

This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the toxicological profiles of these two androgen receptor inhibitors.

Comparative Toxicity Profile: Apalutamide vs. Enzalutamide

The following table summarizes the key toxicity findings for apalutamide and enzalutamide from various studies. It is important to note that direct head-to-head preclinical toxicity studies are limited, and much of the comparative data is derived from clinical trial adverse event reporting.

ParameterApalutamide (ARN-509)EnzalutamideReferences
Primary Toxicities Fatigue, rash, hypertension, diarrhea, nausea.[1][2][3]Fatigue, hypertension, seizures (at higher doses), musculoskeletal events.[1]
Incidence of Rash Higher incidence compared to enzalutamide.[1][2]Lower incidence, similar to placebo.[2]
Incidence of Seizure Lower risk compared to enzalutamide.Higher risk, particularly at doses exceeding the therapeutic range.
Cardiovascular Events Hypertension is a noted adverse event.[1]Hypertension is a noted adverse event.[1]
Fatigue Common, mostly Grade 1/2.[1][4]Common, a significant adverse event.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicity studies. Below are generalized protocols for key in vitro experiments used to assess the toxicity of antiandrogen drugs.

Cell Viability (MTT) Assay
  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Apalutamide or Enzalutamide for 24, 48, and 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability relative to untreated controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.

  • Cell Harvesting: Adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated and harvested as described above.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight.

  • Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental processes and the mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vitro Toxicity Assessment cluster_setup Experimental Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) Seeding Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with Apalutamide or Enzalutamide Seeding->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Treatment->Cell_Cycle_Assay Data_Acquisition Data Acquisition (Microplate Reader, Flow Cytometer) MTT_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Results Comparative Toxicity Profile Statistical_Analysis->Results

Caption: Workflow for in vitro toxicity assessment.

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway Inhibition by Apalutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binds AR Androgen Receptor (AR) AR_Dimer AR Dimerization AR->AR_Dimer Nuclear Translocation HSP Heat Shock Proteins AR_HSP_Complex->AR HSP Dissociation Apalutamide Apalutamide (ARN-509) Apalutamide->AR Inhibits Binding Apalutamide->AR_Dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Apalutamide->ARE Inhibits DNA Binding AR_Dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Tumor Cell Growth and Proliferation Gene_Transcription->Cell_Growth

Caption: Apalutamide's mechanism of action.

References

The Enantiomer of ARN-077: A Rationale for its Use as a Negative Control in NAAA Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the use of precise and reliable controls is fundamental to the validation of experimental results. In the study of N-acylethanolamine acid amidase (NAAA) inhibitors, such as ARN-077, its enantiomer serves as an exemplary negative control. This guide provides a comprehensive comparison, supporting data, and experimental protocols to justify the use of the ARN-077 enantiomer in research.

The core principle behind using an enantiomer as a negative control lies in the stereospecificity of biological targets.[1][2] Enzymes and receptors are chiral environments, meaning they interact differently with stereoisomers of a drug molecule.[1][3] One enantiomer, the eutomer, is typically responsible for the desired pharmacological effect, while the other, the distomer, may be significantly less active or inactive.[3] This difference in activity provides a powerful tool to demonstrate that the observed effects of the active compound are due to its specific interaction with the target, and not due to off-target or non-specific chemical properties.

Comparative Activity of ARN-077 and its Enantiomer

ARN-077 is a potent and selective inhibitor of NAAA, an enzyme that degrades the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA).[4][5] Inhibition of NAAA by ARN-077 leads to increased levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), mediating anti-inflammatory and analgesic effects.[5][6][7]

The enantiomer of ARN-077, on the other hand, is substantially less active as a NAAA inhibitor. This significant difference in potency is the primary rationale for its use as a negative control. The inhibitory activity of both compounds against rat NAAA is summarized in the table below.

CompoundTargetIC50 (µM)
ARN-077rat NAAA0.05
ARN-077 Enantiomerrat NAAA6.0

This table quantitatively demonstrates the substantial difference in inhibitory potency between ARN-077 and its enantiomer against rat NAAA.

The approximately 120-fold lower potency of the enantiomer means that at concentrations where ARN-077 effectively inhibits NAAA, the enantiomer has a negligible effect. This allows researchers to distinguish the specific effects of NAAA inhibition from any potential non-specific effects of the chemical scaffold.

Signaling Pathway and Experimental Workflow

To understand the context of ARN-077's action and the importance of a proper control, it is crucial to visualize the signaling pathway and the experimental workflow for assessing NAAA inhibition.

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PEA_out Extracellular PEA PEA_in Intracellular PEA PEA_out->PEA_in Uptake NAAA NAAA Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid Hydrolysis PEA_in->NAAA Substrate PPARa PPAR-α PEA_in->PPARa Activation ARN077 ARN-077 ARN077->NAAA Inhibition Enantiomer ARN-077 Enantiomer (Inactive Control) Enantiomer->NAAA No Significant Inhibition Gene_Expression Target Gene Expression PPARa->Gene_Expression Transcription Regulation Anti_inflammatory Anti-inflammatory & Analgesic Effects Gene_Expression->Anti_inflammatory

Figure 1: NAAA-PEA-PPAR-α Signaling Pathway.

The diagram above illustrates how ARN-077 inhibits NAAA, leading to an accumulation of PEA which then activates PPAR-α in the nucleus. The inactive enantiomer does not significantly block this pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Prepare NAAA Enzyme Source (e.g., rat lung homogenate or recombinant NAAA) Incubation Incubate Enzyme with Test Compound or Vehicle Enzyme_Source->Incubation Substrate_Prep Prepare Substrate Solution ([14C]palmitoylethanolamide) Reaction Add Substrate to Initiate Reaction (30 min at 37°C, pH 4.5) Substrate_Prep->Reaction Inhibitor_Prep Prepare Test Compounds: ARN-077 & Enantiomer (in DMSO) Inhibitor_Prep->Incubation Incubation->Reaction Termination Stop Reaction (e.g., with chloroform/methanol) Reaction->Termination Extraction Extract Reaction Products Termination->Extraction Separation Separate Substrate and Product (e.g., Thin-Layer Chromatography) Extraction->Separation Quantification Quantify Product Formation (e.g., Scintillation Counting) Separation->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

Figure 2: Experimental Workflow for NAAA Inhibition Assay.

This workflow outlines the key steps in determining the inhibitory activity of compounds like ARN-077 and its enantiomer on NAAA.

Experimental Protocol: NAAA Activity Assay

The following is a detailed protocol for a common NAAA activity assay using a radiolabeled substrate.[8][9]

1. Materials and Reagents:

  • NAAA enzyme source (e.g., rat lung homogenate or recombinant NAAA)

  • [14C]palmitoylethanolamide (substrate)

  • Assay Buffer: 0.1 M Sodium Citrate, 0.1 M Sodium Phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5

  • ARN-077 and ARN-077 enantiomer stock solutions in DMSO

  • Stop Solution: Chloroform/Methanol (1:1 v/v)

  • Thin-Layer Chromatography (TLC) plates

  • Scintillation cocktail and counter

2. Procedure:

  • Enzyme Preparation: Prepare the NAAA enzyme source at the desired concentration in the assay buffer.

  • Compound Incubation: In duplicate, add the NAAA enzyme preparation to microcentrifuge tubes. Add varying concentrations of ARN-077, its enantiomer, or vehicle (DMSO) to the respective tubes. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add the [14C]palmitoylethanolamide substrate to each tube to start the reaction. The final substrate concentration is typically around 1 µM.

  • Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding ice-cold Stop Solution.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The product, [14C]ethanolamine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Quantification:

    • Spot an aliquot of the aqueous phase onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the product from any residual substrate.

    • Scrape the spot corresponding to [14C]ethanolamine into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.

    • Calculate the IC50 values by performing a non-linear regression analysis of the concentration-response curves.

Conclusion

The use of the ARN-077 enantiomer as a negative control is a scientifically rigorous approach to validate the specific inhibitory effects of ARN-077 on NAAA. The significant difference in their potencies, with the enantiomer being substantially less active, allows researchers to confidently attribute the observed biological effects to the specific interaction of ARN-077 with its target enzyme. This guide provides the rationale, comparative data, and detailed protocols to support the appropriate use of this essential control in studies of the NAAA signaling pathway.

References

Validating the Use of the ARN-077 Enantiomer as an Inactive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the use of a proper inactive control is paramount to ascertain the specificity of a compound's biological effects. This guide provides a comprehensive comparison of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN-077, and its enantiomer, validating the latter's use as a reliable inactive control in experimental settings.

Introduction to ARN-077 and its Enantiomer

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of the signaling lipid palmitoylethanolamide (B50096) (PEA).[1][2] By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to anti-inflammatory and analgesic effects.[2]

The stereochemistry of a drug can be critical to its biological activity. In the case of ARN-077, its inhibitory potency is highly dependent on its specific stereoisomeric configuration. The enantiomer of ARN-077 has been shown to be significantly less active, making it an ideal candidate for use as an inactive control in experiments designed to probe the specific effects of NAAA inhibition by ARN-077.

Comparative Biological Activity

The primary validation for using the ARN-077 enantiomer as an inactive control lies in the substantial difference in its inhibitory potency against NAAA compared to ARN-077. This disparity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.

CompoundTargetIC50
ARN-077Human NAAA7 nM[1][2]
ARN-077 EnantiomerRat NAAA3.53 µM[3][4]

Experimental Protocols

To aid researchers in designing their own validation experiments, a general protocol for determining the in vitro inhibitory activity of NAAA inhibitors is provided below. This protocol is based on commonly used methods in the field.

Biochemical NAAA Activity Assay

Objective: To determine the IC50 values of test compounds against recombinant NAAA.

Materials:

  • Recombinant human or rat NAAA

  • NAAA assay buffer (e.g., 50 mM sodium phosphate, pH 5.0, 0.1% Triton X-100, 3 mM DTT)

  • Substrate (e.g., Heptadecenoylethanolamide)

  • Test compounds (ARN-077 and its enantiomer) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Incubator

  • LC/MS system for product detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, pre-incubate the recombinant NAAA protein with varying concentrations of the test compounds or vehicle control for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the NAAA substrate to each well.

  • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., cold methanol).

  • Analyze the formation of the product using LC/MS.

  • Calculate the percentage of NAAA inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow: Validating the Inactive Control Prepare Compounds Prepare Compounds Biochemical Assay Biochemical Assay Prepare Compounds->Biochemical Assay ARN-077 & Enantiomer Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Measure NAAA activity Compare Potency Compare Potency Determine IC50->Compare Potency >500-fold difference Validate Enantiomer\nas Inactive Control Validate Enantiomer as Inactive Control Compare Potency->Validate Enantiomer\nas Inactive Control

Caption: A flowchart outlining the key steps in validating the ARN-077 enantiomer as an inactive control.

G cluster_1 ARN-077 Signaling Pathway ARN-077 ARN-077 NAAA NAAA ARN-077->NAAA Inhibits (potent) ARN-077_Enantiomer ARN-077 Enantiomer ARN-077_Enantiomer->NAAA Does not inhibit (at relevant concentrations) PEA Palmitoylethanolamide (PEA) NAAA->PEA Degrades PPARa PPAR-α PEA->PPARa Activates Biological_Effects Anti-inflammatory & Analgesic Effects PPARa->Biological_Effects Leads to

Caption: The signaling pathway of ARN-077, highlighting the differential effects of the active compound and its inactive enantiomer on NAAA.

Conclusion

The substantial difference in inhibitory potency against NAAA between ARN-077 and its enantiomer provides strong evidence for the use of the latter as an inactive control. By employing the enantiomer in parallel with ARN-077, researchers can confidently attribute the observed biological effects to the specific inhibition of NAAA, thereby strengthening the validity and specificity of their findings. This guide provides the necessary data and a foundational experimental protocol to support the appropriate use of this essential control compound in research.

References

Comparative Analysis of Off-Target Effects of ARN-509 (Apalutamide): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide (B1683753) (ARN-509), marketed as Erleada, is a potent, second-generation androgen receptor (AR) inhibitor pivotal in the treatment of prostate cancer. A critical aspect of its pharmacological profile is its specificity and potential for off-target effects. This guide provides a comparative analysis of these effects to inform researchers, scientists, and drug development professionals.

Contrary to the initial premise of comparing enantiomers, regulatory filings confirm that apalutamide is an achiral molecule and does not possess enantiomers. The U.S. Food and Drug Administration (FDA) has stated that the "Apalutamide drug substance does not have a chiral center"[1]. Therefore, this guide will focus on the known off-target effects of the single apalutamide molecule and the methodologies used to assess them, while also discussing the general importance of stereochemistry in drug development.

Primary Mechanism of Action

Apalutamide functions as a selective and competitive antagonist of the androgen receptor. It binds directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, prevents the receptor from binding to DNA, and ultimately impedes AR-mediated gene transcription[2]. This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis in prostate cancer cells, effectively reducing tumor volume[2].

Known Off-Target Activities of Apalutamide

While highly selective for the androgen receptor, preclinical and clinical studies have identified other molecular targets for apalutamide. These interactions are crucial for understanding the complete safety and efficacy profile of the drug. The primary off-target effects are not on kinases but on other critical cellular components.

Data Summary: Off-Target Inhibitory Effects of Apalutamide
TargetEffectIC50 (μM)Potential Clinical Implication
GABA-A Receptor Weak Inhibition / Antagonism3.0Potential for seizures at high concentrations
hERG Ion Channel Modest Inhibition6.0Potential for QT interval prolongation

Data compiled from preclinical studies. IC50 values represent the concentration required for 50% inhibition.

Recent research has highlighted these interactions. For instance, apalutamide has been shown to be a modest inhibitor of the hERG ion channel, which is associated with a risk of cardiac arrhythmia[3]. Additionally, like its structural analog enzalutamide, apalutamide binds weakly to and inhibits the GABA-A receptor in vitro[2][4]. However, due to its lower distribution to the central nervous system, the clinical risk of seizures may be reduced compared to other agents[4].

Experimental Protocols for Assessing Off-Target Effects

To identify and quantify the off-target effects of a compound like apalutamide, a systematic, multi-tiered screening approach is typically employed during preclinical development.

Kinase Selectivity Profiling

A standard method to assess off-target kinase effects is through large-panel kinase screening assays.

Objective: To determine the inhibitory activity of a test compound against a broad panel of purified protein kinases.

Methodology: In Vitro Radiometric Kinase Assay (e.g., KinomeScan™ or similar)

  • Compound Preparation: The test compound (e.g., apalutamide) is serially diluted to create a range of concentrations, typically from 1 nM to 10 µM.

  • Assay Plate Setup: Each well of a multi-well plate is prepared with a specific purified kinase, a corresponding substrate (peptide or protein), and ATP co-factor. For radiometric assays, [γ-³³P]-ATP is used.

  • Incubation: The test compound is added to the wells, and the reaction is initiated by the addition of the [γ-³³P]-ATP. The plates are incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the kinase-mediated phosphorylation of the substrate.

  • Reaction Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Signal Detection: Unincorporated [γ-³³P]-ATP is washed away. The radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). These values are then plotted against the compound concentration to generate a dose-response curve, from which the IC50 value for each kinase can be determined. A lower IC50 indicates greater potency of inhibition.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide clear visual representations of complex processes and concepts relevant to the analysis of off-target effects.

G cluster_preclinical Preclinical Off-Target Screening A Test Compound (e.g., Apalutamide) B Primary Target Assay (e.g., AR Binding) A->B C Broad Kinase Panel Screen (~400 Kinases) A->C D Secondary Pharmacology Panel (GPCRs, Ion Channels, etc.) A->D E Determine IC50 / Ki for 'Hits' C->E D->E F Cell-Based Assays (Confirm Cellular Activity) E->F G In Vivo Toxicity Studies F->G H Identify Potential Off-Target Liabilities G->H

Caption: Workflow for assessing the off-target effects of a new drug candidate.

G cluster_chiral Importance of Stereochemistry for Chiral Drugs cluster_targets Biological Targets Racemate Racemic Drug (50/50 Mixture) Enantiomers R-Enantiomer S-Enantiomer OnTarget On-Target Receptor (Therapeutic Effect) Enantiomers:f0->OnTarget High Affinity Enantiomers:f1->OnTarget Low Affinity OffTarget Off-Target Kinase (Adverse Effect) Enantiomers:f1->OffTarget High Affinity Enantiomers:f0->OffTarget Low Affinity

Caption: Stereoselectivity in on-target vs. off-target drug binding.

Conclusion

While ARN-509 (apalutamide) is an achiral molecule without enantiomers, a thorough understanding of its off-target profile is essential for its safe and effective use. The primary identified off-target interactions are with the GABA-A receptor and the hERG ion channel, rather than with a broad range of kinases. The methodologies outlined in this guide represent the standard approach for identifying such liabilities during drug development. For chiral molecules, a similar but separate analysis of each enantiomer is critical, as stereochemistry can profoundly influence both therapeutic efficacy and the potential for adverse off-target effects. The absence of specific public data comparing enantiomers of ARN-509 is due to its achiral nature, reinforcing the importance of fundamental chemical characterization in the drug development pipeline.

References

Safety Operating Guide

Safe Disposal of ARN-077 (enantiomer): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible handling and disposal of chemical compounds are paramount for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the research chemical ARN-077 (enantiomer), based on established best practices for the management of chemical waste in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for ARN-077 (enantiomer) was not located in publicly available records. The following procedures are based on general guidelines for the disposal of research-grade, small-molecule chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the SDS for any structurally similar compounds.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of ARN-077 (enantiomer) and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Identification and Segregation

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Unused Product: Any unwanted or expired ARN-077 (enantiomer) should be treated as chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with ARN-077 (enantiomer), such as pipette tips, vials, gloves, and bench paper, must be considered contaminated waste.

  • Solutions: Liquid solutions containing ARN-077 (enantiomer) must be collected in a designated, sealed, and correctly labeled waste container.

III. Disposal Procedures for ARN-077 (enantiomer) Waste

The following table outlines the procedural steps for the disposal of different forms of ARN-077 (enantiomer) waste.

Waste TypeDisposal ContainerProcedural Steps
Solid Waste Labeled, puncture-resistant container or a designated chemical waste bag.1. Collect all solid waste, including contaminated lab supplies, in the designated container. 2. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "ARN-077 (enantiomer) Waste". 3. Seal the container when not in use.
Liquid Waste Chemically resistant container with a secure screw-on cap.1. Collect all liquid waste containing ARN-077 (enantiomer) in the designated container. 2. The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. 3. Do not mix with incompatible chemicals. 4. Keep the container securely sealed when not actively adding waste.
Empty Containers Original container or designated glass disposal box.1. Ensure only trivial amounts of the chemical remain. If there is any remaining solid or sludge, the container must be disposed of as hazardous waste. 2. Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[1] 3. Deface or remove all original labels from the rinsed container.[1] 4. Dispose of the clean, dry glass container in the appropriate glass disposal box.[1]

IV. Waste Storage and Collection

Proper storage of chemical waste is crucial to prevent accidents and ensure compliance with safety regulations.

  • Storage Location: Store all waste containers in a designated, well-ventilated, and secure area. This area should be away from incompatible materials and clearly marked as a hazardous waste storage area.

  • Container Management: Keep all waste containers sealed except when adding waste.[1] Regularly inspect containers for any signs of degradation or leaks.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[2] EHS personnel are trained in the proper handling, transportation, and disposal of hazardous materials at licensed facilities.[2]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of ARN-077 (enantiomer) and associated waste.

cluster_0 Start: Waste Generation cluster_1 Step 1: Identify & Segregate cluster_2 Step 2: Package & Label cluster_3 Step 3: Store cluster_4 Step 4: Dispose start Generate ARN-077 (enantiomer) Waste identify Identify Waste Type start->identify solid Solid Waste (gloves, vials, etc.) identify->solid Solid liquid Liquid Waste (solutions) identify->liquid Liquid empty Empty Container identify->empty Empty package_solid Package in Labeled, Puncture-Resistant Container solid->package_solid package_liquid Collect in Labeled, Leak-Proof Container liquid->package_liquid rinse Triple Rinse Container (Collect first rinseate as liquid waste) empty->rinse store Store in Designated Secure Area package_solid->store package_liquid->store deface Deface Original Label rinse->deface deface->store dispose Contact EHS for Pickup and Final Disposal store->dispose

Caption: Disposal workflow for ARN-077 (enantiomer) waste.

References

Essential Safety and Handling Guidelines for ARN 077 (enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling ARN 077 (enantiomer), a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling ARN 077 (enantiomer), it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Protective gloves (material to be specified by a full Safety Data Sheet)Prevents skin contact with the chemical.
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills.
Respiratory Protection Suitable respirator (use in well-ventilated areas)Prevents inhalation of dust or aerosols.

First Aid Measures

In the event of exposure to ARN 077 (enantiomer), immediate action is critical. The following first aid procedures should be followed:

Exposure Route First Aid Procedure
Eye Contact Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of ARN 077 (enantiomer) and the safety of the laboratory environment.

Precautions for Safe Handling:

  • Avoid inhalation and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

Conditions for Safe Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Spill and Disposal Procedures

In the case of an accidental spill, a clear and effective response plan is necessary to mitigate risks.

Chemical Spill Workflow

Spill_Workflow cluster_spill Chemical Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Hazard (Consult SDS) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

Accidental Release Measures:

  • Use full personal protective equipment.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

Note: The information provided is based on general safety principles for handling chemical compounds in a laboratory setting. A comprehensive and specific Safety Data Sheet (SDS) for ARN 077 (enantiomer) should be consulted for detailed and quantitative safety data. The absence of a specific SDS necessitates a cautious approach, treating the substance as potentially hazardous.

References

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